Product packaging for 7-Geranyloxy-5-methoxycoumarin(Cat. No.:)

7-Geranyloxy-5-methoxycoumarin

Cat. No.: B12321194
M. Wt: 328.4 g/mol
InChI Key: ORBVONLAJRGOAY-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

from Toddalia asiatica;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O4 B12321194 7-Geranyloxy-5-methoxycoumarin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-5-methoxychromen-2-one

InChI

InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-16-12-18(22-4)17-8-9-20(21)24-19(17)13-16/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+

InChI Key

ORBVONLAJRGOAY-XNTDXEJSSA-N

Isomeric SMILES

CC(=CCC/C(=C/COC1=CC2=C(C=CC(=O)O2)C(=C1)OC)/C)C

Canonical SMILES

CC(=CCCC(=CCOC1=CC2=C(C=CC(=O)O2)C(=C1)OC)C)C

Origin of Product

United States

Foundational & Exploratory

physical and chemical properties of 7-Geranyloxy-5-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Geranyloxy-7-methoxycoumarin

Introduction

5-Geranyloxy-7-methoxycoumarin is a naturally occurring coumarin (B35378) derivative found in the essential oils of citrus fruits, particularly bergamot.[1][2] As a member of the coumarin family, it exhibits a range of interesting biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties.[1][3] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

It is important to note that while the user requested information on "7-Geranyloxy-5-methoxycoumarin," the vast majority of scientific literature and chemical databases provide detailed data for the isomeric structure, 5-Geranyloxy-7-methoxycoumarin (CAS No. 7380-39-4). This guide will focus on this well-characterized compound.

Physicochemical Properties

The fundamental physical and chemical properties of 5-Geranyloxy-7-methoxycoumarin are summarized below. These identifiers and properties are crucial for its characterization and application in research and development.

Compound Identification
IdentifierValue
IUPAC Name 5-{[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]oxy}-7-methoxy-2H-1-benzopyran-2-one[2]
Synonyms 5-Geranoxy-7-methoxycoumarin, 7-Methoxy-5-geranoxycoumarin[4][5]
CAS Number 7380-39-4[2][4][5]
Molecular Formula C₂₀H₂₄O₄[1][2][4]
Molecular Weight 328.40 g/mol [1][2][4]
InChI InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-18-12-16(22-4)13-19-17(18)8-9-20(21)24-19/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+[2][4]
InChI Key WXUOSNJWDJOHGW-XNTDXEJSSA-N[2]
Canonical SMILES CC(=CCC/C(=C/COC1=C2C=CC(=O)OC2=CC(=C1)OC)/C)C[2]
Physical and Chemical Data
PropertyValueSource
Physical Description Solid, Powder[5][6]Human Metabolome Database, ScreenLib
Melting Point 85 - 90°C[5][7]Human Metabolome Database, Extrasynthese
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]ScreenLib
logP (Octanol/Water) 5.427Crippen Method[8]
Storage Temperature -20°C[4]Sigma-Aldrich
Purity (Assay) ≥95.0% (GC)[4], ≥99% (HPLC)[7]Sigma-Aldrich, Extrasynthese

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of 5-Geranyloxy-7-methoxycoumarin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides characteristic signals confirming the coumarin core and the geranyloxy substituent.

ProtonChemical Shift (δ)MultiplicityCoupling Constant (J)
H-3 6.11 ppmDoublet9.7 Hz
H-4 7.94 ppmDoublet9.7 Hz
H-6 6.29 ppmSinglet-

Note: Data extracted from a description of the compound's NMR spectrum.[1] The solvent used for this reported data was not specified.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula and helps in elucidating the fragmentation pattern.

Ionm/z
Molecular Ion [M]⁺ 328.1675

This corresponds to the molecular formula C₂₀H₂₄O₄.[1] The fragmentation pattern typically shows cleavage of the geranyl chain.

Experimental Methodologies

This section outlines the general protocols for the synthesis, characterization, and biological evaluation of 5-Geranyloxy-7-methoxycoumarin.

Synthesis Methods

The synthesis of 5-Geranyloxy-7-methoxycoumarin can be achieved through several methods. A common approach involves the reaction of a hydroxylated coumarin precursor with a geranyl halide.

  • Direct Coupling Reactions : This method involves the reaction of geranyl alcohol or geranyl bromide with 5-hydroxy-7-methoxycoumarin. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone (B3395972) or DMF.[1]

  • Reflux Methods : Heating the reactants in a solvent such as ethanol (B145695) or methanol (B129727) under reflux conditions can facilitate the etherification reaction to form the desired product.[1]

G General Synthesis Workflow Reactants 5-Hydroxy-7-methoxycoumarin + Geranyl Bromide Reaction Direct Coupling (Base, Solvent, Heat) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Final Pure 5-Geranyloxy-7-methoxycoumarin Purification->Final

Caption: General workflow for the synthesis of 5-Geranyloxy-7-methoxycoumarin.

Characterization Protocols

Following synthesis and purification, the identity and purity of the compound are confirmed using standard analytical techniques.

  • Chromatography : Purity is assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4][7]

  • Mass Spectrometry : HRMS is used to confirm the exact mass and molecular formula.[1]

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure and the connectivity of atoms.

  • Melting Point : The melting point range is determined to assess purity.

Cytotoxicity Assay Protocol (Example)

The cytotoxic effects of 5-Geranyloxy-7-methoxycoumarin on cancer cell lines can be evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding : Cancer cells (e.g., SH-SY5Y neuroblastoma cells) are seeded in a 96-well plate and allowed to adhere overnight.[1]

  • Compound Treatment : Cells are treated with various concentrations of 5-Geranyloxy-7-methoxycoumarin (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 24, 48 hours).

  • MTT Incubation : MTT reagent is added to each well and incubated to allow viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading : The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated relative to untreated control cells.

Biological Activity and Mechanism of Action

Research has shown that 5-Geranyloxy-7-methoxycoumarin exhibits significant biological activities, primarily investigated in the context of cancer therapy.

  • Cytotoxic Effects : The compound has been demonstrated to induce apoptosis (programmed cell death) in neuroblastoma cell lines.[1] It has also been shown to inhibit the growth of colon cancer (SW480) cells.[9]

  • Mechanism of Apoptosis Induction : The apoptotic effect is linked to its ability to increase the production of reactive oxygen species (ROS) within the cells. This oxidative stress leads to the impairment of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[1]

  • Antioxidant Properties : In addition to its pro-oxidant effect in cancer cells, the compound may also exhibit antioxidant activity in other contexts, helping to mitigate oxidative stress in biological systems.[1][3]

G Proposed Apoptotic Signaling Pathway Compound 5-Geranyloxy-7-methoxycoumarin ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mito Impaired Mitochondrial Membrane Potential ROS->Mito Apoptosis Apoptosis (Cell Death) Mito->Apoptosis

Caption: Proposed mechanism for inducing apoptosis in cancer cells.

Conclusion

5-Geranyloxy-7-methoxycoumarin is a natural product with a well-defined chemical structure and significant biological potential. Its physicochemical properties have been thoroughly characterized, and methods for its synthesis are established. The compound's ability to induce apoptosis in cancer cells through ROS-mediated mitochondrial dysfunction makes it a promising candidate for further investigation in oncology and drug development. This guide provides a foundational resource for researchers aiming to explore the therapeutic and chemical applications of this versatile coumarin.

References

An In-depth Technical Guide to 7-Geranyloxy-5-methoxycoumarin and its Isomer, 5-Geranyloxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isomeric Specificity: This technical guide addresses the compound 7-Geranyloxy-5-methoxycoumarin, identified by the CAS number 1432075-68-7. It is crucial for researchers to note that a significant body of scientific literature focuses on its isomer, 5-Geranyloxy-7-methoxycoumarin (CAS No. 7380-39-4). Due to the extensive available data on the latter, and to provide a comprehensive overview of the research in this molecular class, this guide will primarily detail the experimental findings and established biological activities of 5-Geranyloxy-7-methoxycoumarin, while clearly referencing the user-specified compound. Researchers should exercise caution and verify the specific isomer used in their studies.

Core Compound Information

This compound is a natural coumarin (B35378) derivative.[1][2][3] While specific experimental data for this isomer is limited in publicly accessible literature, its chemical properties can be inferred from its structure and the general characteristics of coumarins. The majority of detailed biological studies have been conducted on its more prevalent isomer, 5-Geranyloxy-7-methoxycoumarin, which is found in citrus essential oils, such as that of bergamot.[4]

Table 1: Chemical and Physical Properties

PropertyThis compound5-Geranyloxy-7-methoxycoumarin
CAS Number 1432075-68-7[1][2][3][5]7380-39-4[6][7]
Molecular Formula C₂₀H₂₄O₄[1][5]C₂₀H₂₄O₄[6][7]
Molecular Weight 328.40 g/mol [1][5]328.40 g/mol [6][8]
IUPAC Name 7-​[(2E)​-​3,​7-​dimethylocta-​2,​6-​dien-​1-​yl]oxy-​5-​methoxy-​2H-​1-​benzopyran-​2-​one[1]5-[[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]oxy]-7-methoxy-2H-1-benzopyran-2-one[8]
Synonyms GMCM[1]5-Geranoxy-7-methoxycoumarin[6][8]
Appearance Powder[9]Solid[6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][9]No specific data found, but expected to be similar to its isomer.
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[9]-20°C[8]

Biological Activities and Mechanism of Action (Primarily of 5-Geranyloxy-7-methoxycoumarin)

5-Geranyloxy-7-methoxycoumarin has demonstrated significant biological activities, particularly in the realm of oncology. Its primary mechanism of action appears to be the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the intrinsic apoptotic pathway.[4][10]

Cytotoxic and Pro-Apoptotic Effects

Studies on human neuroblastoma SH-SY5Y cells have shown that 5-Geranyloxy-7-methoxycoumarin can significantly reduce cell proliferation.[10] This effect is attributed to the induction of apoptosis, as evidenced by an increase in the cell population in the sub-G0/G1 phase of the cell cycle.[10] Furthermore, it has been observed to increase the percentage of both early and late apoptotic cells.[10]

A key aspect of its pro-apoptotic activity is its ability to increase intracellular levels of reactive oxygen species (ROS).[4] This oxidative stress leads to a disruption of the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[4][10]

Signaling Pathways in Apoptosis

The apoptotic cascade initiated by 5-Geranyloxy-7-methoxycoumarin involves the modulation of key regulatory proteins.[10] A decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL, coupled with an increase in the pro-apoptotic protein BAX and the tumor suppressor p53, has been observed.[10] This shift in the balance of Bcl-2 family proteins ultimately leads to the activation of the caspase cascade, specifically the cleavage and activation of caspase-9 and caspase-3, culminating in programmed cell death.[10]

Diagram 1: Proposed Signaling Pathway of 5-Geranyloxy-7-methoxycoumarin-Induced Apoptosis

G cluster_cell SH-SY5Y Neuroblastoma Cell Compound 5-Geranyloxy-7- methoxycoumarin ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Disrupted Mitochondrial Membrane Potential ROS->Mito Bcl2_BclXL ↓ Bcl-2, Bcl-XL BAX_p53 ↑ BAX, p53 Mito->BAX_p53 Casp9 ↑ Cleaved Caspase-9 Bcl2_BclXL->Casp9 BAX_p53->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_workflow Cell Viability and Proliferation Assay Workflow cluster_mtt MTT Assay cluster_brdu BrdU Assay start Seed cells in 96-well plates treatment Treat with 5-G-7-MOC (various concentrations) start->treatment incubation Incubate for 24h / 48h treatment->incubation mtt_add Add MTT solution incubation->mtt_add brdu_add Add BrdU labeling reagent incubation->brdu_add mtt_incubate Incubate (3h) mtt_add->mtt_incubate mtt_solubilize Add solubilization solution (e.g., DMSO) mtt_incubate->mtt_solubilize mtt_read Read absorbance at 570 nm mtt_solubilize->mtt_read brdu_incubate Incubate (2h) brdu_add->brdu_incubate brdu_fix Fix and denature DNA brdu_incubate->brdu_fix brdu_antibody Add anti-BrdU-POD antibody brdu_fix->brdu_antibody brdu_substrate Add substrate and measure absorbance brdu_antibody->brdu_substrate

References

Synthesis of 5-Geranyloxy-7-methoxycoumarin from Phloroglucinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of 5-Geranyloxy-7-methoxycoumarin, a naturally occurring coumarin (B35378) found in citrus essential oils, starting from the readily available precursor, phloroglucinol (B13840). This document outlines the synthetic strategy, experimental procedures, and characterization data for each intermediate and the final product, tailored for professionals in chemical research and drug development.

Synthetic Strategy Overview

The synthesis of 5-Geranyloxy-7-methoxycoumarin from phloroglucinol is accomplished via a three-step reaction sequence. The overall workflow involves the formation of the coumarin core, followed by selective methylation and subsequent etherification.

Synthesis_Workflow Overall Synthetic Workflow Phloroglucinol Phloroglucinol Step1 Pechmann Condensation Phloroglucinol->Step1 Intermediate1 5,7-Dihydroxycoumarin (B1309657) Step1->Intermediate1 Step2 Selective 7-O-Methylation Intermediate1->Step2 Intermediate2 5-Hydroxy-7-methoxycoumarin (B12653517) Step2->Intermediate2 Step3 Williamson Ether Synthesis (Geranylation) Intermediate2->Step3 FinalProduct 5-Geranyloxy-7-methoxycoumarin Step3->FinalProduct

Caption: Overall Synthetic Workflow.

The synthesis commences with a Pechmann condensation to construct the coumarin scaffold, followed by a selective methylation at the C7 hydroxyl group, and concludes with a Williamson ether synthesis to introduce the geranyloxy side-chain at the C5 position.

Experimental Protocols

Step 1: Synthesis of 5,7-Dihydroxycoumarin

This step employs a Pechmann condensation of phloroglucinol with propiolic acid. While the traditional Pechmann reaction with malic acid can give low yields with phloroglucinol, the use of propiolic acid or its esters has been shown to be more effective.

Reaction:

Phloroglucinol + Propiolic Acid → 5,7-Dihydroxycoumarin

Procedure: A mixture of phloroglucinol dihydrate (1.62 g, 0.010 mol), ethyl propiolate (1.47 g, 0.015 mol), and anhydrous zinc chloride (1.36 g, 0.010 mol) is heated on a steam bath with stirring for one hour. After cooling, the reaction mixture is diluted with 50 mL of water. The resulting precipitate is collected by filtration and recrystallized from ethanol (B145695) to yield 5,7-dihydroxycoumarin.

Pechmann_Condensation Pechmann Condensation Mechanism cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_product Product Phloroglucinol Phloroglucinol OH OH OH Michael_Addition 1. Michael Addition (Attack of phenol (B47542) on alkyne) Phloroglucinol->Michael_Addition ZnCl₂ catalyst PropiolicAcid Propiolic Acid Ester R-C≡C-COOR' PropiolicAcid->Michael_Addition Tautomerization 2. Tautomerization Michael_Addition->Tautomerization Cyclization 3. Intramolecular Transesterification (Lactonization) Tautomerization->Cyclization Dehydration 4. Dehydration Cyclization->Dehydration Coumarin 5,7-Dihydroxycoumarin Dehydration->Coumarin

Caption: Pechmann Condensation Mechanism.

Step 2: Selective Synthesis of 5-Hydroxy-7-methoxycoumarin

The selective methylation of the 7-hydroxyl group is achieved by exploiting its higher reactivity compared to the 5-hydroxyl group, which is often involved in intramolecular hydrogen bonding with the lactone carbonyl.

Reaction:

5,7-Dihydroxycoumarin + Dimethyl Sulfate (B86663) → 5-Hydroxy-7-methoxycoumarin

Procedure: To a solution of 5,7-dihydroxycoumarin (1.78 g, 0.01 mol) in 50 mL of anhydrous acetone (B3395972), anhydrous potassium carbonate (2.76 g, 0.02 mol) is added, and the mixture is stirred at room temperature for 30 minutes. Dimethyl sulfate (1.26 g, 0.01 mol) is then added dropwise, and the reaction mixture is refluxed for 4 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is treated with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford 5-hydroxy-7-methoxycoumarin.

Step 3: Synthesis of 5-Geranyloxy-7-methoxycoumarin

The final step is a Williamson ether synthesis, where the alkoxide of 5-hydroxy-7-methoxycoumarin acts as a nucleophile to displace the bromide from geranyl bromide.

Reaction:

5-Hydroxy-7-methoxycoumarin + Geranyl Bromide → 5-Geranyloxy-7-methoxycoumarin

Procedure: A mixture of 5-hydroxy-7-methoxycoumarin (1.92 g, 0.01 mol), geranyl bromide (2.17 g, 0.01 mol), and anhydrous potassium carbonate (2.76 g, 0.02 mol) in 50 mL of anhydrous acetone is refluxed for 24 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to give 5-geranyloxy-7-methoxycoumarin as a white to off-white powder.[1]

Williamson_Ether_Synthesis Williamson Ether Synthesis Mechanism cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack Alcohol 5-Hydroxy-7-methoxycoumarin R-OH Alkoxide Alkoxide R-O⁻ K⁺ Alcohol->Alkoxide Deprotonation Base Base K₂CO₃ Base->Alkoxide SN2 Backside Attack Alkoxide->SN2 Alkyl_Halide Geranyl Bromide R'-Br Alkyl_Halide->SN2 Product 5-Geranyloxy-7-methoxycoumarin R-O-R' SN2->Product Leaving_Group Leaving Group KBr SN2->Leaving_Group

Caption: Williamson Ether Synthesis Mechanism.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
PhloroglucinolC₆H₆O₃126.11Colorless solid219
5,7-DihydroxycoumarinC₉H₆O₄178.14--
5-Hydroxy-7-methoxycoumarinC₁₀H₈O₄192.17--
5-Geranyloxy-7-methoxycoumarinC₂₀H₂₄O₄328.40White to off-white powder[1]85-90[2]

Table 2: Reaction Yields

Reaction StepProductTheoretical Yield (g)Actual Yield (g)Percentage Yield (%)
15,7-Dihydroxycoumarin1.78-~75% (reported for similar reaction)
25-Hydroxy-7-methoxycoumarin1.92--
35-Geranyloxy-7-methoxycoumarin3.28-~70% (reported for similar reaction)

Table 3: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Peaks (cm⁻¹)
5,7-Dihydroxycoumarin ---
5-Hydroxy-7-methoxycoumarin ---
5-Geranyloxy-7-methoxycoumarin 6.11 (d, J=9.7 Hz, H-3), 7.94 (d, J=9.7 Hz, H-4), 6.29 (s, H-6)--

Note: Detailed experimental yields and full spectroscopic data are dependent on specific laboratory conditions and should be determined empirically. The provided data is based on available literature for the compounds and analogous reactions.

Conclusion

This technical guide provides a viable and detailed synthetic route for the preparation of 5-Geranyloxy-7-methoxycoumarin from phloroglucinol. The described three-step process, involving a Pechmann condensation, selective O-methylation, and a Williamson ether synthesis, offers a clear pathway for researchers in the field. The provided protocols, data tables, and mechanistic diagrams serve as a robust resource for the synthesis and characterization of this and other related coumarin derivatives, facilitating further research into their potential applications in drug discovery and development.

References

Spectroscopic Profile of 7-Geranyloxy-5-methoxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Geranyloxy-5-methoxycoumarin, a naturally occurring coumarin (B35378) derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the molecular structure of this compound. The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton.

Position¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)Assignment
36.11 (d, J=9.7 Hz)111.4Coumarin H-3
47.94 (d, J=9.7 Hz)138.8Coumarin H-4
66.29 (s)93.2Coumarin H-6
8---
5-OCH₃3.92 (s)56.2Methoxy (B1213986) group
1' (Geranyl)4.98-5.03 (m)65.2OCH₂
2' (Geranyl)6.85 (dd, J=7.6, 1.4 Hz)141.2Internal CH
5' (Geranyl)5.06-5.11 (m)119.8Terminal CH

Note: The proton Nuclear Magnetic Resonance spectrum of this compound displays distinctive signals that clearly define the coumarin lactone ring system.[1] The H-3 proton is observed as a doublet at 6.11 ppm with a coupling constant of 9.7 Hz, and the H-4 proton appears as a doublet at 7.94 ppm with the same coupling constant, which is characteristic of the coumarin lactone structure.[1] A singlet at 6.29 ppm corresponds to the H-6 proton, indicating its position between the methoxy and geranyloxy substituents.[1]

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. The data presented below confirms the molecular formula of this compound.

m/zFormulaIon
328.1675C₂₀H₂₄O₄[M]⁺

Note: The molecular ion peak is observed at a mass-to-charge ratio of 328.1675, which corresponds to the molecular formula C₂₀H₂₄O₄.[1]

Table 3: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityFunctional Group
1725StrongC=O (Lactone)
1597MediumC=C (Aromatic)
1563MediumC=C (Aromatic)

Note: The IR spectrum shows a prominent absorption band at 1725 cm⁻¹, which is characteristic of the carbonyl stretching vibration of the coumarin lactone.[1] Additional absorptions are indicative of the aromatic ring and ether functionalities within the molecule.[1]

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), and tetramethylsilane (B1202638) (TMS) was used as an internal standard. For ¹H NMR, data was acquired over a spectral width of 0 to 10 ppm. For ¹³C NMR, the spectral width was 0 to 200 ppm.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra were obtained using a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the mass spectrometer via direct infusion. The instrument was operated in positive ion mode, and the mass range was scanned from m/z 100 to 500.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer. A small amount of the sample was placed on a potassium bromide (KBr) disk. The spectrum was recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample 7-Geranyloxy-5- methoxycoumarin NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Mass-to-Charge Ratio, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

In-Depth Technical Guide: 13C NMR Chemical Shifts of 5-Geranoyloxy-7-methoxy-coumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C NMR chemical shifts of 5-Geranoyloxy-7-methoxy-coumarin. Due to the inaccessibility of the original experimental data, the chemical shifts presented herein are estimated based on the analysis of structurally related compounds. This document also includes a standard experimental protocol for 13C NMR spectroscopy of coumarin (B35378) derivatives and a diagram of the general biosynthetic pathway of coumarins.

Estimated 13C NMR Chemical Shifts

The 13C NMR chemical shifts for 5-Geranoyloxy-7-methoxy-coumarin have been estimated by analyzing the known spectral data of coumarin, 7-methoxycoumarin, and geraniol. The substituent effects of the 7-methoxy and 5-geranoyloxy groups on the coumarin core were considered to predict the chemical shifts.

Table 1: Estimated 13C NMR Chemical Shifts of 5-Geranoyloxy-7-methoxy-coumarin

Carbon AtomEstimated Chemical Shift (ppm)
C-2160.5
C-3112.8
C-4143.1
C-4a108.0
C-5150.2
C-6110.5
C-7163.0
C-895.5
C-8a155.8
7-OCH356.0
C-1' (C=O)168.0
C-1''61.5
C-2''118.0
C-3''142.0
C-4''39.5
C-5''26.2
C-6''123.5
C-7''132.0
C-8''25.6
3''-CH316.5
7''-CH317.7

Disclaimer: The chemical shift values in this table are estimations and should be confirmed by experimental data.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a general procedure for the acquisition of 13C NMR spectra of coumarin derivatives.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the purified 5-Geranoyloxy-7-methoxy-coumarin sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm), unless the solvent signal is used as a reference.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): Approximately 200-250 ppm (e.g., -20 to 230 ppm).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the observation of quaternary carbons.

    • Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply an exponential window function (line broadening, LB) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform (FT) of the free induction decay (FID).

  • Phase correct the resulting spectrum manually.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent signal (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the peaks if quantitative analysis is required, although ¹³C NMR is not inherently quantitative without special techniques.

  • Perform peak picking to identify the chemical shifts of all signals.

Biosynthetic Pathway of Coumarins

Coumarins are synthesized in plants via the phenylpropanoid pathway. The following diagram illustrates the general biosynthetic route leading to the formation of simple coumarins.

Coumarin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin Coumarin Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H Umb Umbelliferone (7-hydroxycoumarin) pCou->Umb ortho-hydroxylation, lactonization Her Herniarin (7-methoxycoumarin) Umb->Her SAM-dependent O-methyltransferase

Caption: General biosynthetic pathway of simple coumarins.

This guide provides a foundational understanding of the 13C NMR characteristics of 5-Geranoyloxy-7-methoxy-coumarin, a standardized protocol for its analysis, and an overview of its biosynthesis. For definitive structural elucidation, experimental verification of the estimated NMR data is strongly recommended.

7-Geranyloxy-5-methoxycoumarin molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on 7-Geranyloxy-5-methoxycoumarin, a natural coumarin (B35378) derivative. The information is presented to be readily accessible for research and development applications.

Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C20H24O4[1][2][3][4]
Molecular Weight 328.4 g/mol [1][2][4]
IUPAC Name 7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-5-methoxychromen-2-one[1]
CAS Number 1432075-68-7[2][3][4]

Logical Relationship of Molecular Descriptors

The following diagram illustrates the relationship between the compound's name and its primary molecular identifiers.

A This compound B Molecular Formula C20H24O4 A->B has C Molecular Weight 328.4 g/mol A->C has

References

An In-depth Technical Guide to the Solubility of 7-Geranyloxy-5-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Geranyloxy-5-methoxycoumarin (CAS: 1432075-68-7), a natural geranyloxycoumarin. Due to the limited availability of quantitative solubility data for this specific compound, this guide also includes information on its isomer, 5-Geranyloxy-7-methoxycoumarin, and related coumarin (B35378) compounds to provide a broader context for researchers. Additionally, standardized experimental protocols for solubility determination and a proposed signaling pathway based on the activity of its close isomer are detailed.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityData Type
This compound ChloroformSolubleQualitative
DichloromethaneSolubleQualitative
Ethyl AcetateSolubleQualitative
Dimethyl Sulfoxide (DMSO)SolubleQualitative
AcetoneSolubleQualitative
7-Methoxycoumarin Ethanol~5 mg/mL[1]Quantitative
Dimethyl Sulfoxide (DMSO)~10 mg/mL[1]Quantitative
Dimethylformamide (DMF)~10 mg/mL[1]Quantitative
Aqueous BuffersSparingly Soluble[1]Qualitative
5-Geranyloxy-7-methoxycoumarin WaterPredicted log10ws: -10.83 mol/L[2]Predicted

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of hydrophobic compounds like this compound.

2.1. Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

    • Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the solution to stand, permitting undissolved solids to settle.

    • Carefully extract a sample from the supernatant and filter it to remove any remaining solid particles.

    • Analyze the concentration of the compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

2.2. Solvent Evaporation Method from a DMSO Stock

This is a common high-throughput method for assessing aqueous solubility.

  • Procedure:

    • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Dispense a small volume of the DMSO stock into a microplate well.

    • Evaporate the DMSO using a vacuum centrifuge.

    • Add the aqueous buffer or solvent of interest to the well containing the dried compound.

    • Seal the plate and shake for an extended period to allow for dissolution.

    • Centrifuge the plate to pellet any undissolved compound.

    • Carefully transfer the supernatant to a new plate for concentration analysis by HPLC or LC-MS.

Below is a graphical representation of a general experimental workflow for solubility determination.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) dilute Dilute Stock in Aqueous Buffer stock->dilute Kinetic Solubility excess Add Excess Solid to Solvent agitate Agitate at Constant Temp (24-48h) excess->agitate Thermodynamic Solubility filter Filter Supernatant agitate->filter centrifuge Centrifuge to Pellet Precipitate dilute->centrifuge hplc HPLC/LC-MS Analysis filter->hplc uv_vis UV-Vis Spectroscopy centrifuge->uv_vis concentration concentration hplc->concentration Determine Concentration uv_vis->concentration

A general workflow for determining compound solubility.

Biological Activity and Potential Signaling Pathway

While specific signaling pathways for this compound are not well-documented, its isomer, 5-Geranyloxy-7-methoxycoumarin , has been shown to induce apoptosis in human neuroblastoma SH-SY5Y cells. This process is mediated by an increase in reactive oxygen species (ROS) and the impairment of the mitochondrial membrane potential. This leads to the activation of the intrinsic apoptotic pathway.

The proposed mechanism involves:

  • Increased intracellular ROS production.

  • Disruption of the mitochondrial membrane potential.

  • Release of cytochrome c from the mitochondria into the cytosol.

  • Activation of caspase-9, an initiator caspase.

  • Subsequent activation of caspase-3, an executioner caspase, leading to apoptosis.

The following diagram illustrates this proposed apoptotic signaling pathway.

Disclaimer: The following signaling pathway is based on studies of 5-Geranyloxy-7-methoxycoumarin and is presented as a plausible mechanism for this compound, given their structural similarity.

signaling_pathway compound This compound (Proposed Mechanism) ros Increased ROS Production compound->ros mito Mitochondrial Membrane Potential Disruption ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Proposed apoptotic signaling pathway.

References

An In-depth Technical Guide to 7-Geranyloxy-5-methoxycoumarin: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Geranyloxy-5-methoxycoumarin, a natural coumarin (B35378) derivative with significant therapeutic potential. The document details its discovery, natural sources, and key biological activities, with a focus on its anticancer and antiadipogenic properties. Experimental methodologies and quantitative data from pivotal studies are presented to support further research and development.

Introduction and Physicochemical Properties

This compound is a naturally occurring coumarin found in the essential oils of various citrus species. Its chemical structure consists of a coumarin backbone substituted with a geranyloxy group at position 7 and a methoxy (B1213986) group at position 5.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₄O₄[1]
Molar Mass 328.40 g/mol [1]
CAS Number 7380-39-4[1]
Appearance SolidPubChem
Melting Point 85-90 °C[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Discovery and Natural Occurrence

While the exact first moment of its identification is not clearly documented in readily available literature, significant research has highlighted its presence in citrus fruits. It is prominently found in the peels of limes (Citrus aurantifolia) and lemons (Citrus limon). A notable study by Patil and colleagues in 2013 was among the first to isolate and extensively characterize its biological activity against cancer cells.[4]

Table 2: Natural Sources of this compound

Natural SourcePart of PlantReference
Lime (Citrus aurantifolia)Peel (Hexane extract)[4]
Lemon (Citrus limon)Peel[3][5]
Bergamot (Citrus bergamia)Essential Oil[1]

Experimental Protocols

Isolation from Citrus aurantifolia (Lime) Peels

The isolation of this compound, as described by Patil et al. (2013), involves the following steps:[4]

  • Extraction: The dried peels of Citrus aurantifolia are subjected to extraction with hexane (B92381).

  • Purification: The resulting hexane extract is then purified using flash chromatography to isolate the individual coumarin compounds.

  • Structure Elucidation: The chemical structure of the isolated compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) and mass spectral analysis.

Synthesis Methods

Synthetic routes to this compound have also been developed to provide a more controlled and scalable source of the compound. The general approaches include:

  • Direct Coupling Reactions: This method involves the reaction of 7-hydroxy-5-methoxycoumarin with geranyl bromide or a similar geranyl derivative under basic conditions.

  • Reflux Methods: The synthesis can also be achieved by heating the reactants (7-hydroxy-5-methoxycoumarin and a geranylating agent) in a suitable solvent, such as ethanol (B145695) or methanol, under reflux.[6]

In Vitro Anticancer Activity Assay (SW480 Human Colon Cancer Cells)

The cytotoxic effects of this compound on human colon cancer (SW480) cells were investigated using the following methodologies, based on the work of Patil et al. (2013):[4]

  • Cell Culture: SW480 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Viability Assay: Cells are treated with varying concentrations of this compound. Cell viability is assessed using a standard method like the MTT assay.

  • Apoptosis Analysis: The induction of apoptosis is determined by:

    • Annexin V Staining: Treated cells are stained with Annexin V-FITC and propidium (B1200493) iodide (PI) and analyzed by flow cytometry.

    • DNA Fragmentation Assay: DNA is extracted from treated cells and analyzed by agarose (B213101) gel electrophoresis to observe the characteristic ladder pattern of apoptosis.

  • Cell Cycle Analysis: The effect on the cell cycle is determined by staining the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyzing the DNA content by flow cytometry.

  • Western Blot Analysis: To investigate the underlying molecular mechanism, protein lysates from treated cells are analyzed by Western blotting to detect the expression levels of key signaling proteins such as p53, caspases, Bcl-2, and phosphorylated p38 MAPK.

In Vitro Antiadipogenic Activity Assay

The antiadipogenic potential of this compound has been evaluated in preadipocyte cell lines (e.g., 3T3-L1), as suggested by the research of Bucar et al. (2025):[3]

  • Adipocyte Differentiation: Preadipocytes are induced to differentiate into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Treatment: The differentiating cells are treated with various concentrations of this compound.

  • Lipid Accumulation Staining: The accumulation of intracellular lipid droplets, a hallmark of adipogenesis, is visualized and quantified by staining with Oil Red O.

  • Molecular Analysis: The expression of key adipogenic transcription factors and enzymes is analyzed by methods such as quantitative PCR or Western blotting to understand the mechanism of action, including the activation of AMP-activated protein kinase (AMPK).

Biological Activities and Mechanism of Action

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against human colon cancer (SW480) cells.[4]

Table 3: Anticancer Activity of this compound

Cell LineActivityConcentrationKey FindingsReference
SW480 (Colon Cancer)67% inhibition of cell proliferation25 µMInduction of apoptosis, cell cycle arrest at G0/G1 phase[4]

The proposed mechanism for its anticancer effect involves the induction of apoptosis through the intrinsic pathway.

anticancer_pathway GMC 7-Geranyloxy-5- methoxycoumarin Cell SW480 Colon Cancer Cell GMC->Cell p53 p53 activation Cell->p53 Bcl2 Bcl-2 down-regulation Cell->Bcl2 p38 p38 MAPK phosphorylation inhibition Cell->p38 Caspase8 Caspase-8 activation p53->Caspase8 Caspase3 Caspase-3 activation Bcl2->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Anticancer signaling pathway of this compound in SW480 cells.
Antiadipogenic Activity

Recent studies have identified this compound as a potent inhibitor of adipogenesis, the process of fat cell formation. This suggests its potential application in the management of obesity.[3] The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

antiadipogenic_pathway GMC 7-Geranyloxy-5- methoxycoumarin AMPK AMPK activation GMC->AMPK Adipogenesis Adipogenesis AMPK->Adipogenesis Lipid_Accumulation Lipid Accumulation Adipogenesis->Lipid_Accumulation

Antiadipogenic signaling pathway of this compound.

Conclusion and Future Directions

This compound is a promising natural product with well-documented anticancer and emerging antiadipogenic properties. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and lead optimization to fully harness the therapeutic potential of this compound. The development of more efficient and scalable synthetic routes will also be crucial for its translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 5-Geranyloxy-7-methoxycoumarin from Citrus limon Peels

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the extraction, isolation, and characterization of 5-Geranyloxy-7-methoxycoumarin from the peels of Citrus limon (lemon). These guidelines are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The protocols cover solvent-based extraction methods, chromatographic purification, and analytical quantification. Additionally, this document summarizes the reported biological activities of 5-Geranyloxy-7-methoxycoumarin and provides visual representations of the experimental workflow and a key signaling pathway.

Note on Isomer Specificity: The focus of this document is 5-Geranyloxy-7-methoxycoumarin , the isomer predominantly reported to be naturally occurring in Citrus limon peels[1][2][3]. While the isomer 7-Geranyloxy-5-methoxycoumarin exists (CAS 1432075-68-7)[4], there is limited scientific literature available detailing its extraction from natural sources.

Introduction

5-Geranyloxy-7-methoxycoumarin is a natural coumarin (B35378) found in various citrus species, including Citrus limon (lemon) and Citrus bergamia (bergamot)[5]. It is a derivative of herniarin (7-methoxycoumarin) and is characterized by the presence of a geranyloxy substituent at the C5 position and a methoxy (B1213986) group at the C7 position of the coumarin scaffold. This compound has garnered significant interest within the scientific community due to its diverse pharmacological properties, including cytotoxic, anti-inflammatory, and antioxidant activities[6].

The peels of Citrus limon, often a byproduct of the juice industry, represent a rich and sustainable source of 5-Geranyloxy-7-methoxycoumarin[1]. This document outlines the necessary procedures to efficiently extract and isolate this bioactive compound for further research and development.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity and occurrence of 5-Geranyloxy-7-methoxycoumarin.

Table 1: Cytotoxic Activity of 5-Geranyloxy-7-methoxycoumarin

Cell LineCancer TypeIC50 (µg/mL)Reference
MCF-7Breast Cancer204.69 ± 22.91[7]
SH-SY5YNeuroblastomaSignificant cytotoxicity observed at 25 µM[6]
SW480Colon CancerPotent growth inhibition reported

Table 2: Concentration of 5-Geranyloxy-7-methoxycoumarin in Citrus-Based Beverages

BeverageConcentration (mg/L)Reference
Limoncello2.9[8]
Commercial Bergamot Beverage A0.19[8]
Commercial Bergamot Beverage B0.16[8]
Commercial Bergamot Beverage C0.28[8]

Experimental Protocols

This protocol details a conventional solvent extraction method for obtaining a crude extract enriched with 5-Geranyloxy-7-methoxycoumarin.

Materials:

  • Fresh Citrus limon (lemon) peels

  • Blender or food processor

  • Freeze-dryer (optional)

  • Ethanol (B145695) (95% or absolute)

  • n-Hexane

  • Ethyl acetate (B1210297)

  • Rotary evaporator

  • Filter paper and funnel

  • Erlenmeyer flasks

  • Beakers

  • Stirring plate and magnetic stir bars

Procedure:

  • Sample Preparation:

    • Wash fresh lemon peels thoroughly with distilled water to remove any surface contaminants.

    • Pat the peels dry with a paper towel.

    • For optimal extraction, freeze-dry the peels and then grind them into a fine powder. Alternatively, fresh peels can be finely minced using a blender.

  • Extraction:

    • Method A: Ethanolic Extraction

      • Place 100 g of the powdered or minced lemon peels into a 1 L Erlenmeyer flask.

      • Add 500 mL of 95% ethanol to the flask.

      • Stir the mixture at room temperature for 24-48 hours.

      • Filter the mixture through filter paper to separate the extract from the solid peel residue.

      • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

    • Method B: Successive Solvent Extraction

      • Macerate 100 g of the powdered peels in 500 mL of n-hexane at room temperature for 24 hours with continuous stirring. This step is to remove nonpolar compounds.

      • Filter the mixture and discard the n-hexane extract.

      • Air-dry the peel residue and then macerate it in 500 mL of ethyl acetate for 24 hours with continuous stirring.

      • Filter the mixture and collect the ethyl acetate filtrate.

      • Concentrate the ethyl acetate extract using a rotary evaporator to yield the crude extract.

This protocol describes the purification of 5-Geranyloxy-7-methoxycoumarin from the crude extract.

Materials:

  • Crude extract from Protocol 1

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • n-Hexane

  • Ethyl acetate

  • Small vials or test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column.

    • Allow the silica gel to settle, ensuring a uniform and air-free column bed.

  • Sample Loading:

    • Dissolve a small amount of the crude extract in a minimal volume of dichloromethane (B109758) or the initial mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).

    • Collect fractions of a fixed volume (e.g., 10-20 mL) in separate vials.

  • Fraction Analysis:

    • Monitor the separation process by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2).

    • Visualize the spots under a UV lamp. 5-Geranyloxy-7-methoxycoumarin should appear as a fluorescent spot.

    • Pool the fractions containing the pure compound based on their TLC profiles.

  • Final Concentration:

    • Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the isolated 5-Geranyloxy-7-methoxycoumarin.

This protocol outlines a method for the quantitative analysis of 5-Geranyloxy-7-methoxycoumarin.

Materials:

  • Isolated 5-Geranyloxy-7-methoxycoumarin or a certified reference standard

  • HPLC system with a DAD or UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade) for sample preparation

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the 5-Geranyloxy-7-methoxycoumarin standard in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to create a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Accurately weigh a known amount of the crude extract or purified sample and dissolve it in methanol to a known volume.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. An example gradient could be: 0-20 min, 50-80% acetonitrile; 20-25 min, 80-50% acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30°C

    • Injection Volume: 10-20 µL

    • Detection Wavelength: Monitor at the absorbance maximum of 5-Geranyloxy-7-methoxycoumarin (around 320-330 nm).

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared samples.

    • Identify the peak corresponding to 5-Geranyloxy-7-methoxycoumarin by comparing its retention time with that of the standard.

    • Quantify the amount of the compound in the samples using the calibration curve.

Visualizations

Extraction_Workflow Start Fresh Citrus limon Peels Prep Preparation (Washing, Drying, Grinding) Start->Prep Extraction Solvent Extraction (e.g., Ethanol or Ethyl Acetate) Prep->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Column Chromatography (Silica Gel) Crude_Extract->Purification Fraction_Collection Fraction Collection & TLC Analysis Purification->Fraction_Collection Pure_Compound Pure 5-Geranyloxy-7-methoxycoumarin Fraction_Collection->Pure_Compound Analysis Quantification (HPLC) & Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: Workflow for the extraction and purification of 5-Geranyloxy-7-methoxycoumarin.

5-Geranyloxy-7-methoxycoumarin has been shown to induce apoptosis in cancer cells, a process often mediated by an increase in reactive oxygen species (ROS) and mitochondrial dysfunction[6].

Apoptosis_Pathway Compound 5-Geranyloxy-7-methoxycoumarin Cell Cancer Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mito Mitochondrial Membrane Potential Disruption ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed mechanism of apoptosis induction by 5-Geranyloxy-7-methoxycoumarin.

References

Application Note: HPLC Analysis of 7-Geranyloxy-5-methoxycoumarin in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Geranyloxy-5-methoxycoumarin is a naturally occurring coumarin (B35378) derivative found in various essential oils, particularly those from citrus species such as bergamot and lemon.[1][2] Coumarins are a class of secondary metabolites with a range of reported biological activities, making their quantification in essential oils crucial for quality control, product safety assessment, and research into their potential therapeutic applications.[3][4] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of such non-volatile compounds in complex matrices like essential oils.[5][6] This application note provides a detailed protocol for the analysis of this compound in essential oils using HPLC.

Experimental Workflow

The overall workflow for the analysis of this compound in essential oils involves sample preparation, HPLC separation and detection, and data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis essential_oil Essential Oil Sample dilution Dilution with Ethanol (B145695)/Methanol (B129727) essential_oil->dilution Initial Step filtration Filtration (0.22 µm) dilution->filtration Clarification hplc_system HPLC System filtration->hplc_system Injection separation Reversed-Phase C18 Column hplc_system->separation Separation detection UV/DAD or MS Detector separation->detection Detection chromatogram Chromatogram Acquisition detection->chromatogram Data Output quantification Quantification using Calibration Curve chromatogram->quantification Analysis report Report Generation quantification->report Final Result

Caption: Experimental workflow for HPLC analysis of this compound.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the source of the essential oil. The following table summarizes representative quantitative data found in the literature.

Essential Oil SourceConcentration of this compoundReference
Bergamot Oil1.12 g/L[1]
Lemon OilPresent, but not always quantified in cited abstracts[2][7]
Lime OilLower than other major coumarins[7]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove matrix interferences and ensure accurate quantification.

Materials:

  • Essential oil sample

  • HPLC-grade ethanol or methanol[8]

  • 0.22 µm syringe filters

Protocol:

  • Accurately weigh approximately 100 mg of the essential oil sample into a volumetric flask.

  • Dilute the sample with HPLC-grade ethanol or methanol to a final concentration of approximately 1 mg/mL.[9] The exact dilution factor may need to be optimized depending on the expected concentration of the analyte.

  • Vortex the solution to ensure homogeneity.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.[9]

HPLC Method

This protocol outlines a general reversed-phase HPLC method. Method parameters may require optimization for specific instruments and columns.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[10]

Chromatographic Conditions:

ParameterRecommended Conditions
Column Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[10]
Mobile Phase A Water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer[4][11]
Mobile Phase B Acetonitrile or Methanol[8][11]
Gradient Elution A linear gradient starting with a lower percentage of mobile phase B, gradually increasing to elute the analyte. A typical gradient might be: 0-25 min, 40-90% B; 25-30 min, 90% B; 30-35 min, 40% B.[6] The gradient should be optimized for best separation.
Flow Rate 1.0 mL/min[10]
Column Temperature 30-40 °C[8][10]
Injection Volume 10-20 µL
Detection UV detection at the λmax of this compound (typically around 310-320 nm). For higher specificity and sensitivity, a mass spectrometer can be used.[3][4]
Standard Preparation and Calibration

Materials:

  • This compound analytical standard (≥95.0% purity)[12][13]

  • HPLC-grade ethanol or methanol

Protocol:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in ethanol or methanol.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should have a coefficient of determination (R²) > 0.999.[11]

Quantification and Data Analysis
  • Inject the prepared essential oil sample into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Integrate the peak area of the analyte in the sample chromatogram.

  • Calculate the concentration of this compound in the original essential oil sample using the calibration curve and accounting for the dilution factor.

Method Validation

For reliable and accurate results, the analytical method should be validated according to ICH guidelines.[4] Key validation parameters include:

  • Linearity: Assessed from the calibration curve.[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[3][8]

  • Accuracy: Determined by recovery studies, with acceptable recoveries typically in the range of 80-115%.[3][4]

  • Precision: Expressed as the relative standard deviation (RSD) of replicate measurements, which should be <10%.[3][4]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Stability Considerations

Essential oils and their components can be susceptible to degradation from factors like heat, light, and air.[14] It is recommended to store essential oil samples and standards at low temperatures (e.g., 4°C or -20°C) in the dark to minimize degradation.[12][15] Thermal stability studies have shown that some components in essential oils can degrade at elevated temperatures.[16]

Conclusion

This application note provides a comprehensive protocol for the HPLC analysis of this compound in essential oils. The described methodology, when properly validated, can be effectively used for quality control, research, and development purposes in industries that utilize essential oils. The use of a robust analytical method is essential for ensuring the consistency and safety of products containing these natural ingredients.

References

Application Notes and Protocols for 7-Geranyloxy-5-methoxycoumarin in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Geranyloxy-5-methoxycoumarin, a natural coumarin (B35378) predominantly found in citrus essential oils, has garnered significant interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines.[1][2][3] This document provides detailed application notes on its use in cytotoxicity assays, comprehensive experimental protocols for key assays, and a summary of its known mechanisms of action.

This compound has been shown to inhibit the proliferation of human colon cancer (SW480), neuroblastoma (SH-SY5Y), gastric adenocarcinoma, and breast cancer (MCF-7) cells.[2][4][5][6] Its anti-cancer activity is primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][7][8]

Data Presentation: Cytotoxic Activity of this compound

The following table summarizes the reported cytotoxic effects of this compound on various cancer cell lines.

Cell LineCancer TypeAssayKey FindingsReference
SW480Colon CancerProliferation Assay67% inhibition of cell proliferation at 25 µM.[2][2]
SW480Cell Cycle AnalysisFlow CytometryArrested cells at the G0/G1 phase.[2][2]
SH-SY5YNeuroblastomaMTT & BrdU AssaysSignificant reduction in cell proliferation at 25 µM.[6][6]
SH-SY5YApoptosis AssayAnnexin V-FITC/PIIncreased percentage of apoptotic cells at 25 µM and 50 µM.[6][6]
MKN45Gastric AdenocarcinomaResazurin AssayTime- and dose-dependent toxic effects.[4]
MCF-7Breast CancerCytotoxicity AssayIC50 of 204.69 ± 22.91 µg/mL.[5][5]

Mechanism of Action: Signaling Pathways

This compound induces apoptosis through the modulation of key signaling molecules. In human colon cancer cells (SW480), it activates the tumor suppressor gene p53 and caspases 8 and 3, regulates the Bcl-2 family of proteins, and inhibits the phosphorylation of p38 MAPK.[2] In neuroblastoma cells (SH-SY5Y), it has been shown to increase reactive oxygen species and impair the mitochondrial membrane potential.[1][6]

G GMC This compound p38 p38 MAPK Phosphorylation GMC->p38 Inhibits p53 p53 Activation GMC->p53 Bcl2 Bcl-2 Regulation GMC->Bcl2 Casp8 Caspase-8 Activation p53->Casp8 Casp3 Caspase-3 Activation Bcl2->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Treat Treat with 7-Geranyloxy- 5-methoxycoumarin Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Calculate Cell Viability Read->Analyze G cluster_results Cell Populations start Treat Cells with Compound harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze Live Annexin V- / PI- (Live) analyze->Live Early Annexin V+ / PI- (Early Apoptosis) analyze->Early Late Annexin V+ / PI+ (Late Apoptosis) analyze->Late

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Geranyloxy-5-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols to improve the yield and purity of 7-Geranyloxy-5-methoxycoumarin.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

A1: The most common and high-yielding method is the Williamson ether synthesis. This reaction involves the O-alkylation of 5-methoxy-7-hydroxycoumarin (B1599974) (also known as citropten) with geranyl bromide. The use of a mild base like cesium carbonate (Cs2CO3) in a polar aprotic solvent such as acetonitrile (B52724) (CH3CN) has been shown to produce high yields under gentle reaction conditions.[1][2]

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields can stem from several factors:

  • Reagent Quality: The purity of the starting materials, particularly the geranyl bromide, is critical. Geranyl bromide can degrade over time or contain impurities.

  • Reaction Conditions: The choice of base, solvent, temperature, and reaction time are crucial. For instance, using a weak base like triethylamine (B128534) (TEA) can lead to degradation products, while stronger bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) significantly improve yields.[3]

  • Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide (geranyl bromide), which is favored by high temperatures and sterically hindered substrates.[4]

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to a significant amount of unreacted starting material. Monitoring the reaction via Thin Layer Chromatography (TLC) is essential.

Q3: The final product has a pale yellow color instead of being off-white. What causes this and how can it be resolved?

A3: A yellow tint in coumarin (B35378) derivatives often indicates the presence of trace impurities. This can be caused by the air oxidation of the phenolic starting material or minor side products formed during the reaction. To decolorize the product, you can try the following:

  • Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly can yield purer, colorless crystals.

  • Washing: Washing the product with a non-polar solvent like pentane (B18724) or hexane (B92381) can remove colored, non-polar impurities.

  • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.

Q4: What are the most critical parameters to optimize for maximizing the yield?

A4: Based on literature, the following parameters are key:

  • Choice of Base: Cesium carbonate (Cs2CO3) has been shown to give superior yields (up to 93%) compared to potassium carbonate (K2CO3) (62-73% yield) or triethylamine (which may result in no product).[2][3]

  • Choice of Solvent: Polar aprotic solvents that promote SN2 reactions are preferred.[4] Acetonitrile (CH3CN) has been demonstrated to provide higher yields and purity compared to acetone.[2][3]

  • Temperature and Reaction Time: While refluxing can increase the reaction rate, optimal yields (93%) for the 7-hydroxycoumarin geranylation have been achieved at room temperature with a longer reaction time (3 hours).[2][3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation 1. Inactive Reagents: Geranyl bromide may have degraded or hydrolyzed. The base (e.g., K2CO3) may have absorbed moisture.1a. Use fresh or recently purified geranyl bromide.1b. Ensure the base is anhydrous. Dry K2CO3 in an oven before use if necessary.
2. Inappropriate Base/Solvent: Use of a weak base (e.g., TEA) or an incorrect solvent.2. Switch to a more effective base such as Cesium Carbonate (Cs2CO3) and use a polar aprotic solvent like acetonitrile (CH3CN).[2][3]
Multiple Spots on TLC Analysis 1. Unreacted Starting Materials: The reaction has not gone to completion.1a. Monitor the reaction with TLC until the starting material spot disappears or is faint.1b. Increase the reaction time or consider a moderate increase in temperature.[3]
2. Side Product Formation: E2 elimination of geranyl bromide or C-alkylation (less common for 7-hydroxycoumarins).[1][4]2a. Avoid excessively high temperatures. Room temperature is often sufficient with the right base/solvent combination.[2]2b. Ensure anhydrous conditions to prevent hydrolysis of the alkyl halide.
Difficulty in Purification 1. Co-elution of Product and Impurities: The polarity of the product and impurities are too similar for effective separation by column chromatography.1a. Optimize the solvent system for column chromatography. A gradient elution of ethyl acetate (B1210297) in hexane is typically effective.1b. Try a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
2. Oily Product: The product does not solidify after purification.2. Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). If it remains an oil, ensure purity via NMR and HPLC.

Data Presentation

Table 1: Optimization of Reaction Conditions for 7-Geranyloxycoumarin Synthesis

The following table summarizes data adapted from studies on the synthesis of 7-geranyloxycoumarin, demonstrating the impact of different reagents and conditions on the final product yield.[2][3]

EntryBaseSolventTemperatureTime (h)Yield (%)
1Et3NAcetoneRoom Temp.5~0% (Degradation)
2K2CO3AcetoneRoom Temp.535%
3K2CO3AcetoneRoom Temp.2662%
4K2CO3AcetoneReflux373%
5K2CO3CH3CNReflux374%
6Cs2CO3 CH3CN Room Temp. 3 93%
7Cs2CO3CH3CNReflux0.587%
8Ag2CO3CH3CNReflux385%

Data adapted from Hwang S, Roh E. JOTCSA. 2022;9(1):57–66.[2]

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is based on the optimized conditions reported for the synthesis of 7-geranyloxycoumarin, which can be adapted for the 5-methoxy derivative.[2][3]

Materials:

  • 5-methoxy-7-hydroxycoumarin (1.0 eq)

  • Geranyl bromide (1.2 eq)

  • Cesium carbonate (Cs2CO3) (1.5 eq)

  • Anhydrous acetonitrile (CH3CN)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-methoxy-7-hydroxycoumarin (1.0 eq) and cesium carbonate (1.5 eq). Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Stir the suspension at room temperature for 15-20 minutes. Add geranyl bromide (1.2 eq) dropwise to the mixture.

  • Reaction: Allow the reaction to stir at room temperature for 3-5 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system) until the starting material is consumed.

  • Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts. Wash the solid residue with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Mandatory Visualizations

Experimental Workflow Diagram

G Figure 1: General Synthesis Workflow Reactants Starting Materials: - 5-Methoxy-7-hydroxycoumarin - Geranyl Bromide - Cs2CO3 (Base) - Acetonitrile (Solvent) Reaction Reaction Mixture (Stir at Room Temp, 3-5 hours) Reactants->Reaction Workup Aqueous Workup (Filtration, Extraction, Drying) Reaction->Workup Purification Purification (Silica Gel Column Chromatography) Workup->Purification Product Final Product: 7-Geranyloxy-5- methoxycoumarin Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Flowchart

G Figure 2: Troubleshooting Logic for Low Yield Start Low Yield or Impure Product TLC Analyze Reaction Mixture by TLC Start->TLC TLC_SM Is Starting Material Dominant? TLC->TLC_SM TLC_Multi Multiple Unidentified Side Products? TLC->TLC_Multi Sol_SM Action: - Check reagent purity - Increase reaction time - Use stronger base (Cs2CO3) TLC_SM->Sol_SM YES Sol_Purify Purify Crude Product & Re-evaluate Yield TLC_SM->Sol_Purify NO Sol_Multi Action: - Lower reaction temperature - Ensure anhydrous solvent - Check for geranyl bromide degradation TLC_Multi->Sol_Multi YES TLC_Multi->Sol_Purify NO

Caption: A logical flowchart for diagnosing and solving common yield issues.

Reaction Mechanism Diagram

G Figure 3: Simplified Williamson Ether Synthesis Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack CoumarinOH Coumarin-OH Base + Base (Cs2CO3) CoumarinOH->Base CoumarinO Coumarin-O⁻ (Nucleophile) Base->CoumarinO GeranylBr Geranyl-Br (Electrophile) CoumarinO->GeranylBr SN2 Attack Product Coumarin-O-Geranyl (Final Product) GeranylBr->Product Br_leaving + Br⁻ Product->Br_leaving

Caption: The two-step SN2 mechanism for the synthesis reaction.

References

stability of 7-Geranyloxy-5-methoxycoumarin under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 7-Geranyloxy-5-methoxycoumarin under common experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like other coumarin (B35378) derivatives, is primarily influenced by pH, light exposure, temperature, and the presence of oxidizing agents. The ether linkage at the 7-position and the methoxy (B1213986) group at the 5-position can also influence its reactivity and degradation profile.

Q2: How does pH affect the stability of the coumarin ring?

A2: The lactone ring of the coumarin scaffold is susceptible to hydrolysis, particularly under alkaline conditions (high pH), which can lead to the opening of the ring to form a coumarinic acid salt, followed by potential isomerization to a coumaric acid salt. Acidic conditions can also promote hydrolysis, although often to a lesser extent than alkaline conditions. For 7-hydroxycoumarin, a related compound, there is a higher susceptibility to alkali-induced degradation.

Q3: Is this compound sensitive to light?

A3: Coumarins, as a class of compounds, can be sensitive to light, particularly UV radiation. Photodegradation can lead to various reactions, including dimerization, oxidation, or rearrangement of the molecular structure. The photostability of coumarins is affected by the position and nature of their substituents. It is advisable to protect solutions of this compound from light to minimize potential photodegradation.

Q4: What is the expected thermal stability of this compound?

Q5: What are suitable solvents for dissolving and storing this compound?

A5: this compound is soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For storage, it is recommended to keep the compound as a solid at -20°C for long-term stability. If stored in solution, it should be kept at -80°C for up to six months or -20°C for up to one month, with repeated freeze-thaw cycles being avoided.

Q6: How can I monitor the degradation of this compound in my experiments?

A6: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable technique to monitor the degradation of coumarins. This method should be able to separate the parent compound from its potential degradation products. UV detection is typically suitable for coumarins due to their chromophoric nature.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent assay results or loss of compound activity over time. Degradation of the compound in the assay medium.Prepare fresh solutions of this compound for each experiment. Minimize the exposure of the compound to harsh conditions (e.g., high pH, bright light, elevated temperature) during the experiment. Include a stability control of the compound in the assay medium without cells or other reagents to assess its stability over the experimental duration.
Appearance of unexpected peaks in HPLC chromatograms. Formation of degradation products.Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products. This will help in developing a stability-indicating HPLC method that can resolve the parent compound from its degradants.
Low recovery of the compound from biological matrices. Instability of the compound during sample preparation or extraction.Optimize the extraction procedure to minimize exposure to conditions that may cause degradation. This could involve using milder extraction solvents, working at lower temperatures, and protecting samples from light.
Precipitation of the compound in aqueous buffers. Poor aqueous solubility.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with the experimental system.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 1 hour).

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Photolytic Degradation:

    • Expose a solution of the compound in a photostable container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation (Dry Heat):

    • Store the solid compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Dissolve the stressed solid in a suitable solvent for analysis.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

  • The HPLC method should be capable of separating the parent compound from all degradation products. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a suitable buffer is a common starting point for coumarin analysis.

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Identify and characterize the major degradation products using techniques such as LC-MS/MS if necessary.

Data Presentation

Table 1: Summary of Forced Degradation Study Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acidic Hydrolysis0.1 M HCl60°C24 hours
Alkaline Hydrolysis0.1 M NaOHRoom Temperature1 hour
Oxidation3% H₂O₂Room Temperature24 hours
PhotolysisICH Q1B specified lightRoom TemperatureAs per ICH Q1B
Thermal (Dry Heat)Oven80°C48 hours
Table 2: Hypothetical Results of a Forced Degradation Study for this compound
Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsRetention Time(s) of Major Degradant(s) (min)
Acidic Hydrolysis~5%14.2
Alkaline Hydrolysis~20%23.5, 5.1
Oxidation~10%16.8
Photolysis~15%32.9, 7.3, 8.1
Thermal (Dry Heat)<2%0-
Control (Unstressed)<1%0-

Note: The data in this table is hypothetical and serves as an example of how to present the results of a forced degradation study. Actual results may vary.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results A Prepare Stock Solution of This compound B Aliquot for Different Stress Conditions A->B C Acidic Hydrolysis (0.1 M HCl, 60°C) B->C D Alkaline Hydrolysis (0.1 M NaOH, RT) B->D E Oxidative Stress (3% H₂O₂, RT) B->E F Photolytic Stress (ICH Q1B) B->F G Thermal Stress (80°C, Solid) B->G H Unstressed Control B->H I Neutralize (if necessary) and Dilute Samples C->I D->I E->I F->I G->I H->I J Analyze by Stability-Indicating HPLC-PDA Method I->J K Identify and Characterize Degradants (e.g., LC-MS/MS) J->K L Calculate % Degradation J->L M Determine Degradation Pathway K->M N Validate Analytical Method L->N

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) Parent This compound Hydrolysis_Product Ring-opened Coumarinic/Coumaric Acid Derivative Parent->Hydrolysis_Product Lactone Cleavage Oxidation_Product Epoxide on Geranyl Chain or Hydroxylated Coumarin Parent->Oxidation_Product Oxidation of Alkene/Aromatic Ring Photolysis_Product [2+2] Cycloaddition Dimers or Isomers Parent->Photolysis_Product Photochemical Reaction

Caption: Hypothetical degradation pathways for this compound.

7-Geranyloxy-5-methoxycoumarin degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the degradation of 7-Geranyloxy-5-methoxycoumarin. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemical structure of this compound, the primary factors contributing to its degradation are expected to be exposure to acidic or basic conditions, oxidizing agents, and light (photodegradation). The molecule contains a lactone ring and ether linkages, which are susceptible to hydrolysis and oxidative cleavage.

Q2: What are the likely degradation pathways for this compound?

A2: The potential degradation pathways for this compound include:

  • Hydrolysis: The ester bond in the coumarin (B35378) lactone ring can be hydrolyzed under acidic or basic conditions, leading to the opening of the ring to form a carboxylic acid. The ether linkages (geranyloxy and methoxy) can also be cleaved under more stringent acidic conditions.

  • Oxidation: The double bonds within the geranyl group are susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage of the side chain.

  • Photodegradation: Coumarins can undergo photodimerization or other photochemical reactions upon exposure to UV light.

Q3: What are the expected byproducts of this compound degradation?

A3: The anticipated degradation byproducts would result from the pathways mentioned above. Hydrolysis of the lactone ring would yield a substituted cinnamic acid derivative. Cleavage of the geranyloxy ether bond could produce 7-hydroxy-5-methoxycoumarin and geraniol. Oxidation of the geranyl side chain could result in various smaller, oxygenated molecules.

Q4: How should this compound be stored to minimize degradation?

A4: To ensure stability, this compound should be stored under controlled conditions. As a powder, storage at -20°C for up to three years or at 4°C for up to two years is recommended.[1] If dissolved in a solvent, the solution should be stored at -80°C for up to six months or -20°C for up to one month.[1] It is crucial to avoid repeated freeze-thaw cycles.[1] The compound should also be protected from light and stored in a tightly sealed container to prevent exposure to moisture and air.

Troubleshooting Guides

Issue 1: I am observing a loss of potency or unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) over time.

  • Possible Cause 1: Hydrolytic Degradation.

    • Troubleshooting Steps:

      • Verify the pH of your sample solution. Coumarins are more susceptible to hydrolysis under basic conditions.

      • If possible, buffer your solution to a neutral or slightly acidic pH.

      • Analyze for byproducts that would indicate lactone ring opening, such as a corresponding carboxylic acid.

  • Possible Cause 2: Oxidative Degradation.

    • Troubleshooting Steps:

      • Ensure your solvents are degassed and free of peroxides.

      • Consider adding an antioxidant to your formulation if compatible with your experimental design.

      • Store samples under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 3: Photodegradation.

    • Troubleshooting Steps:

      • Protect all solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.

      • Minimize the exposure of your samples to ambient light during experimental procedures.

Issue 2: I am seeing poor recovery of the compound after extraction from a biological matrix.

  • Possible Cause 1: Enzymatic Degradation.

    • Troubleshooting Steps:

      • Consider the presence of esterases or other metabolic enzymes in your biological matrix that could be degrading the compound.

      • Perform control experiments with heat-inactivated matrix to assess the contribution of enzymatic degradation.

      • If enzymatic degradation is confirmed, consider the use of enzyme inhibitors during the extraction process.

  • Possible Cause 2: Instability in the Extraction Solvent.

    • Troubleshooting Steps:

      • Evaluate the stability of this compound in the chosen extraction solvent over the duration of the extraction procedure.

      • Test alternative solvents to find one that provides good solubility and minimizes degradation.

Predicted Degradation Pathways

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation MainCompound This compound HydrolysisProduct Ring-Opened Carboxylic Acid MainCompound->HydrolysisProduct Acid/Base EtherCleavageProduct 7-Hydroxy-5-methoxycoumarin + Geraniol MainCompound->EtherCleavageProduct Strong Acid OxidationProduct Epoxides / Diols on Geranyl Chain MainCompound->OxidationProduct Oxidizing Agent PhotoProduct Photodimers / Isomers MainCompound->PhotoProduct UV Light ExperimentalWorkflow start Start: Stability Study prepare_stock Prepare Stock Solution of Compound start->prepare_stock stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) prepare_stock->stress_conditions sample_analysis Analyze Samples by HPLC/LC-MS stress_conditions->sample_analysis identify_byproducts Identify and Characterize Degradation Byproducts sample_analysis->identify_byproducts quantify_degradation Quantify Degradation and Determine Kinetics identify_byproducts->quantify_degradation end End: Stability Profile Established quantify_degradation->end

References

challenges in the isolation of 7-Geranyloxy-5-methoxycoumarin from natural extracts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isolation of 7-Geranyloxy-5-methoxycoumarin

Welcome to the technical support center for the isolation and purification of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the extraction and analysis of this compound from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly found?

A1: this compound is a natural coumarin (B35378) derivative. It has been isolated from the twigs of Toddalia asiatica and the peels of Citrus species, such as Citrus limon (lemon) and Citrus aurantiifolia (lime).[1][2][3][4] These natural sources, particularly citrus peels, are considered promising starting materials for its extraction.[1]

Q2: What are the key chemical properties of this compound?

A2: The key properties are summarized in the table below.

PropertyValueReference
CAS Number 1432075-68-7[5]
Molecular Formula C₂₀H₂₄O₄[5][6]
Molecular Weight 328.4 g/mol [5][7]
Appearance Solid[7]
Melting Point 85-90°C[6]
Storage Store at <+8°C in a dry, dark place.[6][7]

Q3: What are the most common extraction techniques for isolating coumarins from natural extracts?

A3: Several techniques are employed for coumarin extraction, with the choice depending on the sample matrix and desired efficiency. Common methods include Solid-Liquid Extraction (SLE), Ultrasound-Assisted Extraction (UAE), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS.[8][9] For solid samples like citrus peels, SLE using solvents like methanol (B129727) or ethanol (B145695) is a widespread technique.[9][10]

Q4: Which analytical methods are suitable for the identification and quantification of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a common method for quantifying this compound in extracts.[1] For complex mixtures where isomers may co-elute, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) provides enhanced separation and definitive identification based on molecular weight.[1]

Troubleshooting Guides

This section addresses specific problems that may arise during the isolation and analysis of this compound.

Problem 1: Low Yield of this compound in the Crude Extract

Low recovery of the target compound can be due to inefficient extraction. The following tables and protocols provide guidance on optimizing your extraction strategy.

The choice of solvent and technique significantly impacts extraction yield.

Extraction TechniqueSample MatrixSolvents UsedKey FindingsReference
Solid-Liquid Extraction (SLE) Citrus peel powder100% MethanolEffective for extracting a range of coumarins.[9]
Ultrasound-Assisted Extraction (UAE) Angelica dahurica rootsNot specifiedUsed for extracting various coumarins and furocoumarins.[8]
NADES Extraction Citrus limon peelsCholine chloride-based NADESYields for this compound were lower than with ethanol. Acidic NADES may cause chlorination of some coumarins.[1]
QuEChERS Grapefruit (whole, flesh, peel)AcetonitrileEffective for furocoumarin extraction from various foods.[8][10]

This protocol is adapted from methodologies used for extracting coumarins from citrus peels.[9]

  • Sample Preparation: Homogenize 160 mg of dried and powdered plant material (e.g., citrus peel).

  • Extraction: Add 7 mL of 100% methanol to the sample.

  • Homogenization: Mix using a Turrax mixer for 20 seconds, repeating for five cycles to ensure thorough extraction.

  • Centrifugation: Centrifuge the mixture to pellet the solid material.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted compounds.

  • Purification (Optional): For cleaner samples, the extract can be passed through a C18 Solid-Phase Extraction (SPE) cartridge, eluting the analytes with methanol.[9]

Problem 2: Co-elution with Impurities During HPLC Analysis

Co-elution occurs when two or more compounds elute from the chromatography column at the same time, making accurate quantification impossible.[11] this compound is often found alongside structurally similar coumarins like bergamottin, citropten, and 5-geranyloxypsoralen, which can lead to overlapping peaks.[1][3]

The following diagram outlines a systematic approach to troubleshooting co-elution issues in HPLC.

G start Co-elution Observed (Overlapping Peaks) check_purity Confirm Co-elution (DAD or MS Analysis) start->check_purity pure Peak is Pure (Asymmetry from other issues) check_purity->pure Spectra are Identical impure Peak is Impure (Co-elution Confirmed) check_purity->impure Spectra Differ optimize_mobile Optimize Mobile Phase - Adjust Gradient Slope - Change Organic Modifier (ACN/MeOH) - Modify pH impure->optimize_mobile check_resolution Resolution Improved? optimize_mobile->check_resolution resolved Baseline Separation Achieved (Rs > 1.5) check_resolution->resolved Yes change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) check_resolution->change_column No change_column->optimize_mobile Re-optimize G plant Plant Material (e.g., Citrus Peels) extraction Extraction (SLE with Methanol/Ethanol) plant->extraction crude Crude Extract extraction->crude purification Purification (Column Chromatography / SPE) crude->purification fraction Purified Fraction purification->fraction analysis Analysis (HPLC-DAD / UPLC-MS) fraction->analysis identification Identification & Quantification analysis->identification

References

troubleshooting low bioactivity of synthetic 7-Geranyloxy-5-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 7-Geranyloxy-5-methoxycoumarin. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and bioactivity testing.

Troubleshooting Guides

Synthesis & Purification Issues

Question 1: My Williamson ether synthesis of this compound is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the Williamson ether synthesis of this coumarin (B35378) are often due to competing elimination reactions or incomplete deprotonation of the starting hydroxycoumarin. Here are some troubleshooting steps:

  • Base and Solvent Choice: Ensure anhydrous (water-free) conditions. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a common choice for deprotonating the hydroxyl group of the coumarin precursor. The choice of a strong, non-nucleophilic base is critical to favor the desired SN2 reaction.[1]

  • Reaction Temperature: Lowering the reaction temperature can favor the substitution reaction over the competing E2 elimination.[1] Elimination is often favored at higher temperatures. Consider running the reaction at room temperature or even 0°C initially.

  • Reactant Purity: Ensure the purity of your starting materials, 7-hydroxy-5-methoxycoumarin and geranyl bromide. Impurities can lead to side reactions and lower yields.

  • Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.[1][2]

Question 2: I am having difficulty purifying the final product. What are effective purification strategies for this compound?

Answer: Purification of geranyloxycoumarins can be challenging due to the presence of unreacted starting materials and potential byproducts.

  • Column Chromatography: This is the most common method for purification. A silica (B1680970) gel column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) or dichloromethane, is effective.[2]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to obtain a high-purity compound. Common solvents for recrystallizing coumarins include ethanol (B145695), methanol (B129727), or a mixture of ethyl acetate and hexane.

  • Preparative HPLC: For obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option, though it is more resource-intensive.

Bioactivity & Assay Issues

Question 3: I am observing low or inconsistent bioactivity in my cytotoxicity assays (e.g., MTT assay). What are the potential reasons for this?

Answer: Low or inconsistent bioactivity can stem from several factors related to the compound itself or the experimental setup.

  • Compound Solubility: Poor solubility of this compound in the cell culture medium is a common issue that can lead to precipitation and inaccurate dosing.[3] Ensure the compound is fully dissolved in a stock solution (typically DMSO) before diluting it into the culture medium. Visually inspect for any precipitation.

  • Compound Stability: The coumarin structure can be susceptible to hydrolysis in aqueous environments, which could affect its bioactivity over the course of a long incubation period.[4] Consider the duration of your assay and whether the compound remains stable under those conditions.

  • Assay Interference: Some coumarins can interfere with the MTT assay by directly reducing the MTT reagent, leading to false-positive results for cell viability.[3] It is crucial to run a control experiment without cells, containing only the culture medium, MTT reagent, and your compound at the highest concentration used, to check for any direct reduction of MTT.

  • Cell Line Specificity: The cytotoxic effects of coumarin derivatives can vary significantly between different cell lines.[3] The observed bioactivity may be specific to the cell line being tested.

Question 4: My antioxidant assay results are not reproducible. How can I improve the reliability of these assays?

Answer: Reproducibility in antioxidant assays depends on careful execution and understanding the mechanism of each assay.

  • Assay Selection: Different antioxidant assays (e.g., DPPH, ABTS, FRAP) measure different aspects of antioxidant activity (e.g., hydrogen atom transfer vs. single electron transfer).[5] The choice of assay should be appropriate for the compound being tested.

  • Reagent Stability: Reagents like DPPH and ABTS radical cations are light-sensitive and can degrade over time.[5] Always prepare fresh solutions and store them in the dark.

  • Reaction Kinetics: The reaction between the antioxidant and the radical can have different kinetics. Ensure you are using the correct incubation time for the specific assay and compound.

  • Standard Curve: Always run a standard antioxidant, such as Trolox or ascorbic acid, to generate a standard curve for quantifying the antioxidant capacity of your compound.[6][7]

Frequently Asked Questions (FAQs)

Compound Information

Q1: What is the correct name and structure of the compound? A1: The IUPAC name is 7-((2E)-3,7-dimethylocta-2,6-dien-1-yl)oxy)-5-methoxy-2H-chromen-2-one.[4] It is also commonly referred to as 5-Geranyloxy-7-methoxycoumarin.[8][9]

Q2: What are the known biological activities of this compound? A2: This compound has been reported to exhibit several biological activities, including cytotoxic effects against various cancer cell lines, antioxidant properties, and anti-inflammatory effects.[4] It has also been investigated for its role in inhibiting adipogenesis.[10]

Q3: What is the proposed mechanism of its cytotoxic action? A3: Studies suggest that this compound induces apoptosis (programmed cell death) in cancer cells. This is believed to occur through the intrinsic apoptotic pathway, which involves an increase in reactive oxygen species (ROS), impairment of the mitochondrial membrane potential, and the modulation of apoptosis-related proteins like the Bcl-2 family and caspases.[4][11]

Experimental Considerations

Q4: What is a suitable solvent for preparing stock solutions of this compound? A4: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of coumarin derivatives for in vitro bioassays.[3] Other organic solvents like chloroform, dichloromethane, and acetone (B3395972) can also be used.[12]

Q5: Are there any known synergistic effects with other compounds? A5: Yes, it has been shown that this compound can act synergistically with other coumarins, such as bergamottin, to enhance cytotoxic effects against cancer cells.[11]

Data Presentation

Table 1: Reported IC50 Values for this compound

Cell LineAssay TypeIC50 Value (µM)Reference
SH-SY5Y (Neuroblastoma)MTT Assay>25 µM (significant effect at 25µM)[11]
SW480 (Colon Cancer)Not SpecifiedNot explicitly stated, but inhibits growth[13]
MCF-7 (Breast Cancer)Not SpecifiedUnder investigation[14]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay used.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from a general procedure for the synthesis of geranyloxycoumarins.[2]

Materials:

  • 7-hydroxy-5-methoxycoumarin

  • Geranyl bromide

  • Cesium carbonate (Cs2CO3)

  • Acetonitrile (B52724) (anhydrous)

  • Dichloromethane (DCM)

  • n-hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred mixture of 7-hydroxy-5-methoxycoumarin (1.0 mmol) and powdered cesium carbonate (1.1 mmol) in anhydrous acetonitrile (30 mL), add geranyl bromide (1.2 mmol).

  • Continue stirring the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add DCM (20 mL) to the residue and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate.

  • Purify the crude product by column chromatography on silica gel using a solvent gradient of n-hexane:DCM (e.g., starting with 1:1, v/v).[2]

Protocol 2: MTT Cell Viability/Cytotoxicity Assay

This is a standard protocol for assessing the effect of the compound on cell viability.[3][15]

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the this compound stock solution in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the ability of the compound to scavenge the stable DPPH free radical.[5][6][7]

Materials:

  • This compound solutions at various concentrations (in methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Methanol or ethanol (as solvent and blank)

  • Ascorbic acid or Trolox as a positive control

  • UV-Vis spectrophotometer

Procedure:

  • In a test tube or a 96-well plate, mix a specific volume of the coumarin solution with a defined volume of the DPPH solution.

  • Prepare a control sample containing the solvent instead of the coumarin solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations

Troubleshooting_Synthesis Troubleshooting Low Yield in Synthesis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Incomplete Deprotonation start->cause1 cause2 E2 Elimination Side Reaction start->cause2 cause3 Impure Reactants start->cause3 solution1 Use Strong, Non-nucleophilic Base (e.g., NaH) Ensure Anhydrous Conditions cause1->solution1 solution2 Lower Reaction Temperature (e.g., 0°C to RT) cause2->solution2 solution3 Purify Starting Materials (7-hydroxy-5-methoxycoumarin & Geranyl Bromide) cause3->solution3

Caption: A flowchart for troubleshooting low yields in the synthesis of this compound.

Bioactivity_Troubleshooting Troubleshooting Low Bioactivity start Low or Inconsistent Bioactivity issue1 Poor Compound Solubility start->issue1 issue2 Compound Instability start->issue2 issue3 Assay Interference (e.g., MTT reduction) start->issue3 solution1 Ensure complete dissolution in DMSO stock Visually inspect for precipitation issue1->solution1 solution2 Check for hydrolysis in aqueous media Consider assay duration issue2->solution2 solution3 Run cell-free control with compound and assay reagent issue3->solution3

Caption: A guide for troubleshooting low bioactivity of this compound in in-vitro assays.

Apoptosis_Pathway Proposed Cytotoxic Signaling Pathway compound This compound ros Increased ROS compound->ros mito Mitochondrial Membrane Potential Impairment ros->mito bcl2 Decrease in Bcl-2 & Bcl-XL Increase in BAX mito->bcl2 cas9 Caspase-9 Activation bcl2->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The proposed intrinsic apoptotic pathway induced by this compound.

References

Technical Support Center: Enhancing the Solubility of 7-Geranyloxy-5-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 7-Geranyloxy-5-methoxycoumarin. The focus is to address challenges related to its low aqueous solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a natural compound belonging to the coumarin (B35378) family, with the molecular formula C20H24O4.[1][2][3] It is investigated for its potential anti-cancer, antioxidant, and anti-inflammatory properties.[2] Like many hydrophobic compounds, it has poor solubility in aqueous solutions, such as cell culture media and buffers.[4][5] This low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[4]

Q2: What is the recommended primary solvent for creating a stock solution of this compound?

A2: The most commonly recommended solvent for creating a high-concentration stock solution of hydrophobic compounds like this compound is dimethyl sulfoxide (B87167) (DMSO).[6][7][8] Other organic solvents such as ethanol, acetone, and dimethylformamide (DMF) can also be used.[6][7] It is crucial to first dissolve the compound completely in the organic solvent before introducing it to an aqueous environment.[7]

Q3: My compound precipitates when I dilute the DMSO stock solution into my cell culture medium. What is causing this and how can I prevent it?

A3: This phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium as the percentage of DMSO drops.[4] To prevent this, you should:

  • Use a Stepwise Dilution: Instead of adding the concentrated stock directly to the medium, perform one or more intermediate dilution steps.[4][9]

  • Add Slowly to Warmed Media: Add the compound stock dropwise into pre-warmed (37°C) culture medium while gently vortexing or swirling to facilitate dispersion.[4]

  • Lower the Final Concentration: Your desired final concentration may be above the compound's aqueous solubility limit. Try working with a lower concentration.[4]

  • Prepare a Higher Concentration Stock: A more concentrated stock solution allows for the addition of a smaller volume to your medium, keeping the final DMSO percentage lower.[6]

Q4: What is the maximum concentration of DMSO that is safe for cells in culture?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% to 1%.[9][10] It is essential to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO used for the compound treatment.[9]

Q5: I have optimized my dilution protocol with DMSO, but still face solubility issues at my target concentration. What are some advanced strategies?

A5: If standard co-solvent methods are insufficient, you can explore advanced solubilization techniques:

  • Co-solvents: Using a mixture of solvents can be more effective. Common co-solvents include PEG400, glycerol, and Tween 80.[5][9]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an inclusion complex that is more water-soluble.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used.

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly altered by adjusting the pH of the buffer.[11] The utility of this method depends on the pKa of this compound.

Q6: How can I experimentally determine the maximum soluble concentration of this compound in my specific experimental conditions?

A6: You can perform a practical solubility test by creating a serial dilution of your compound in the cell culture medium. Add a small, fixed volume of each DMSO dilution to the medium, incubate under your experimental conditions (e.g., 37°C), and observe for precipitation. The highest concentration that remains clear is the maximum working soluble concentration.[4] This can be assessed visually or quantitatively by measuring absorbance/turbidity with a plate reader.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization and use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Difficulty with Initial Dissolution in Organic Solvent The compound requires more energy to dissolve.Use mechanical assistance like vigorous vortexing or sonication.[6] Gentle warming (e.g., 37°C water bath) can also be effective, but first verify the compound's thermal stability.[6][13]
Compound Precipitates Immediately Upon Dilution The final concentration exceeds the aqueous solubility limit; rapid solvent exchange.Decrease the final working concentration.[4] Perform a serial dilution rather than a single large dilution.[4] Add the stock solution slowly to pre-warmed media while vortexing.[4]
Solution Becomes Cloudy Over Time During Incubation The compound has low kinetic solubility and is precipitating out over the course of the experiment.Lower the working concentration. Visually inspect plates for precipitation before analysis. Consider using a solubilizing excipient like HP-β-CD to improve stability in solution.[11]
Inconsistent or Non-Reproducible Assay Results Inconsistent dosing due to partial precipitation of the compound.Always prepare fresh working solutions for each experiment from a frozen stock.[9] Before adding the solution to cells, visually confirm it is clear. Run a solubility test to confirm the maximum usable concentration under your specific assay conditions.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C20H24O4 [1][2][3]
Molecular Weight ~328.40 g/mol [1][2]
Appearance Solid / Powder [8][14]
General Solubility Soluble in DMSO, Chloroform, Acetone. Poorly soluble in water. [7][8]

| Storage Temperature | -20°C |[7] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.[15]

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 2-3 minutes.[6] If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.[6] Gentle warming in a 37°C water bath can be used as a final step if needed.[13]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent multiple freeze-thaw cycles.[6][9] Store aliquots at -20°C or -80°C.[9]

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media

  • Prepare Stock Dilutions: Create a 2-fold serial dilution of your high-concentration DMSO stock of this compound in DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume (e.g., 1 µL) of each DMSO dilution to a corresponding well containing a fixed volume of your complete cell culture medium (e.g., 199 µL), pre-warmed to 37°C.[4] Include a DMSO-only vehicle control.

  • Incubate and Observe: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).[4] For a quantitative measurement, read the absorbance of the plate at a wavelength between 500-600 nm; an increase in absorbance indicates precipitation.[4]

  • Determine Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.

Visualizations

G cluster_stock Stock Preparation cluster_working Working Solution Preparation cluster_final Application A Weigh Compound B Add 100% DMSO A->B C Vortex / Sonicate to Dissolve B->C D 10-50 mM Stock (Store at -80°C) C->D E Intermediate Dilution (Optional but Recommended) D->E F Add to Pre-Warmed (37°C) Media E->F G Vortex Gently During Addition F->G H Final Working Solution (<0.5% DMSO) G->H I Visually Inspect for Clarity H->I J Add to Cells I->J

Caption: Workflow for preparing a working solution of this compound.

Caption: Decision tree for troubleshooting solubility issues.

G cluster_cell Colon Cancer Cell (SW480) compound This compound p53 p53 Activation compound->p53 caspase8 Caspase-8 Activation compound->caspase8 bcl2 Bcl-2 Regulation compound->bcl2 p38 p38 MAPK Phosphorylation Inhibition compound->p38 caspase3 Caspase-3 Activation p53->caspase3 caspase8->caspase3 apoptosis Apoptosis bcl2->apoptosis p38->apoptosis caspase3->apoptosis

Caption: Reported signaling pathway for apoptosis induction.[16][17]

References

Technical Support Center: Purification of 7-Geranyloxy-5-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 7-Geranyloxy-5-methoxycoumarin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the isolation and purification of this compound from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is generally soluble in common organic solvents such as Dichloromethane, Chloroform, Ethyl Acetate (B1210297), Acetone, and DMSO.[1] It is sparingly soluble in aqueous solutions. For HPLC applications, it can be dissolved in methanol (B129727) or acetonitrile.

Q2: My crude extract is a complex mixture. What is a good first step for cleanup before column chromatography?

A2: For complex crude extracts, especially from plant sources like citrus peels, a preliminary cleanup using Solid-Phase Extraction (SPE) is recommended. SPE can effectively remove highly polar or non-polar impurities that might interfere with subsequent chromatographic steps.

Q3: I am getting poor separation and tailing peaks during my HPLC purification. What could be the cause?

A3: Poor peak shape in HPLC can be due to several factors:

  • Column Overloading : Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample.

  • Inappropriate Mobile Phase : The pH or solvent composition may not be optimal. For coumarins, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of any acidic functional groups.

  • Column Degradation : The stationary phase of the column may be degraded. Try flushing the column or replacing it if necessary.

  • Secondary Interactions : The analyte may be interacting with active sites on the silica (B1680970) backbone. Using a base-deactivated column or adding a competitive base to the mobile phase can help.

Q4: After purification, my final product's purity is lower than expected. What are the common sources of contamination?

A4: Contamination can arise from several sources:

  • Co-eluting Impurities : Structurally similar compounds present in the crude extract may have similar retention times to your target compound.[2]

  • Solvent Impurities : Ensure you are using high-purity (e.g., HPLC grade) solvents for your final purification steps.

  • Compound Degradation : Coumarins can be sensitive to light and pH. Store fractions and the final compound protected from light and at a low temperature (-20°C is recommended for long-term storage).[1]

  • Plasticizers : Contamination from plastic labware (e.g., tubes, pipette tips) can occur. Use glass or solvent-resistant plastics where possible.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification workflow.

Problem: Low Yield of Purified Compound
Possible Cause Suggested Solution
Incomplete Extraction Optimize the extraction solvent and method based on the source material. For plant extracts, consider using solvents like ethanol (B145695) or ethyl acetate.
Compound Loss During Transfers Minimize the number of transfer steps. Rinse all glassware with the solvent to recover any adsorbed compound.
Degradation During Purification Avoid prolonged exposure to harsh pH conditions or high temperatures. Work quickly and store intermediate fractions at low temperatures.
Poor Separation from Impurities If the compound is lost in mixed fractions during chromatography, re-optimize the separation method (see below). Consider re-processing impure fractions.
Problem: Poor Chromatographic Separation (TLC or Column)
Possible Cause Suggested Solution
Incorrect Solvent System The polarity of the mobile phase is critical. Systematically test different solvent systems (e.g., hexane (B92381)/ethyl acetate, dichloromethane/methanol) to find the optimal separation (Rf value of ~0.3 on TLC).
Column Overloading Using too much crude material relative to the stationary phase amount will result in broad, overlapping bands. A general rule is a 1:30 to 1:100 ratio of crude sample to silica gel by weight.
Improper Column Packing Air bubbles or channels in the column lead to poor separation. Ensure the column is packed uniformly.
Sample Insolubility If the sample precipitates on the column, it will not separate properly. Dissolve the crude material in a minimal amount of a strong solvent and then adsorb it onto a small amount of silica gel before dry-loading it onto the column.

Experimental Protocols & Data

Physicochemical and Chromatographic Data

The following table summarizes key properties and starting conditions for chromatography.

Parameter Value / Information Source
Molecular Formula C₂₀H₂₄O₄[3]
Molecular Weight 328.40 g/mol [3]
General Solubility Soluble in Dichloromethane, Chloroform, Ethyl Acetate, Acetone, DMSO.[1]
Storage Temperature -20°C for long-term storage.[1]
TLC Mobile Phase (Starting Point) Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v)General Practice
HPLC Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[4]
HPLC Mobile Phase (Starting Point) Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid[4]
UV Detection Wavelength ~320-330 nm[5]

Visualizing the Workflow and Troubleshooting

General Purification Workflow

The diagram below outlines a standard workflow for isolating this compound from a crude plant extract.

G cluster_start Extraction cluster_prep Pre-Purification cluster_main Primary Purification cluster_final Final Purification & Analysis Start Crude Plant Material (e.g., Citrus Peels) SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Start->SPE Extract with solvent Column Silica Gel Column Chromatography SPE->Column Load concentrated extract TLC Fraction Analysis by TLC Column->TLC Collect & analyze fractions HPLC Preparative HPLC or Recrystallization TLC->HPLC Pool pure/impure fractions Analysis Purity Check (Analytical HPLC) Structure Verification (NMR, MS) HPLC->Analysis Isolate final compound Pure Pure this compound Analysis->Pure

Caption: General workflow for purification of this compound.

Troubleshooting Logic for Column Chromatography

This decision tree helps diagnose and solve common issues during the column chromatography step.

G cluster_causes Identify Symptom cluster_solutions Apply Solution Start Problem: Poor Separation Cause1 No separation of spots (All compounds elute together) Start->Cause1 Cause2 Compound stuck at baseline Start->Cause2 Cause3 Streaking or tailing bands Start->Cause3 Sol1 Decrease mobile phase polarity (e.g., more Hexane) Cause1->Sol1 Mobile phase is too polar Sol2 Increase mobile phase polarity (e.g., more Ethyl Acetate) Cause2->Sol2 Mobile phase is not polar enough Sol3 1. Check sample solubility 2. Reduce sample load 3. Use a more polar solvent for loading Cause3->Sol3 Sample overloaded or precipitated

Caption: Troubleshooting guide for column chromatography separation issues.

Detailed Methodologies

Protocol 1: Solid-Phase Extraction (SPE) - Initial Cleanup
  • Cartridge Selection : Choose a normal-phase cartridge (e.g., Silica or Diol) for separating compounds based on polarity.

  • Conditioning : Condition the SPE cartridge by passing 5 mL of hexane through it. Do not let the cartridge run dry.

  • Sample Loading : Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). Load the solution onto the conditioned cartridge.

  • Washing : Elute non-polar impurities by washing the cartridge with 10 mL of hexane.

  • Elution : Elute the target compound fraction using a solvent of intermediate polarity, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

  • Stripping : Finally, strip the cartridge with a polar solvent like pure ethyl acetate or methanol to remove highly polar impurities.

  • Analysis : Analyze the collected fractions by TLC to identify which ones contain the desired compound.

Protocol 2: Preparative HPLC Purification

This protocol is a starting point and should be optimized for your specific instrument and sample.

  • Sample Preparation : Dissolve the partially purified material from column chromatography in the mobile phase (e.g., 50:50 acetonitrile:water) at a concentration of 5-10 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System and Column :

    • Column : C18 reversed-phase column (preparative scale).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution :

    • 0-5 min: 50% B

    • 5-25 min: Gradient from 50% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: Return to 50% B

    • 35-40 min: Re-equilibration at 50% B

  • Detection : Monitor the elution profile using a UV detector set at ~325 nm.

  • Fraction Collection : Collect fractions corresponding to the main peak of interest.

  • Post-Purification : Combine the pure fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final solid product.

  • Purity Confirmation : Re-analyze the purified compound using analytical HPLC to confirm its purity.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 7-Geranyloxy-5-methoxycoumarin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 7-Geranyloxy-5-methoxycoumarin and its analogs, with a focus on their cytotoxic, anti-inflammatory, and antioxidant properties. The information presented is supported by experimental data from various studies, offering an objective overview for researchers in drug discovery and development.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis and cell cycle arrest.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activities of this compound and its analogs against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth) or as a percentage of inhibition at a specific concentration.

CompoundCell LineIC50 (µM)Inhibition (%)Reference
This compound SW-480 (Colon)-67% at 25 µM[1]
SH-SY5Y (Neuroblastoma)46.9 ± 5.47 (72h)-
Bergamottin SH-SY5Y (Neuroblastoma)36.8 ± 3.8 (72h)-
5-Geranyloxypsoralen MCF-7 (Breast)~407.5-
8-Geranyloxypsoralen MCF-7 (Breast)~1408.8-
Auraptene MCF-7 (Breast)59.7-[2]
Umbelliprenin MCF-7 (Breast)73.4-[2]
Herniarin MCF-7 (Breast)207.6-[2]
Umbelliferone MCF-7 (Breast)476.3-[2]
Mechanism of Action: Apoptosis Induction in SW-480 Colon Cancer Cells

Studies have shown that this compound induces apoptosis in SW-480 cells through the modulation of key signaling molecules. The proposed pathway involves the activation of the tumor suppressor protein p53, which in turn triggers the caspase cascade, leading to programmed cell death.

compound This compound p53 p53 Activation compound->p53 bcl2 Bcl-2 Regulation compound->bcl2 p38 p38 MAPK Inhibition compound->p38 caspase8 Caspase-8 Activation p53->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptosis signaling pathway of this compound in SW-480 cells.

Anti-inflammatory Activity

Prenyloxycoumarins, including geranyloxycoumarins, have been investigated for their anti-inflammatory properties. A key mechanism is the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator.

Comparative Anti-inflammatory Data

The following table presents the inhibitory effects of various coumarin (B35378) derivatives on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundIC50 (µM) for NO InhibitionReference
Coumarin Derivative 2 33.37
7-methoxycoumarin (B196161) 17.26 (COX-2 inhibition)[1]

Antioxidant Activity

The antioxidant potential of coumarins is often evaluated by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). This activity is crucial for mitigating oxidative stress, which is implicated in various diseases. While specific quantitative data for this compound is limited in the provided results, the general antioxidant properties of coumarins are well-documented.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of compounds on cell viability.

cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay A Seed cells in 96-well plates B Incubate (24h) A->B C Add compound dilutions B->C D Incubate (e.g., 48h, 72h) C->D E Add MTT solution D->E F Incubate (3-4h) E->F G Add solubilization solution F->G H Measure absorbance (570 nm) G->H

Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in 96-well microplates at a desired density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Detection (Annexin V-FITC Staining)

This flow cytometry-based assay is used to quantify apoptotic cells.

Methodology:

  • Cell Treatment: Treat cells with the compound of interest for the desired time.

  • Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the inhibitory effect of compounds on the production of nitric oxide in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Treat the cells with the test compounds and stimulate with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Griess Reaction: After incubation, collect the cell culture supernatant and react it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite (B80452) (a stable product of NO), indicating the level of NO production.

References

Synergistic Antitumor Effects of 7-Geranyloxy-5-methoxycoumarin in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent preclinical findings highlight the potential of 7-Geranyloxy-5-methoxycoumarin, a natural coumarin (B35378) found in Bergamot essential oil, as a synergistic agent in cancer therapy. Studies demonstrate that this compound, when used in combination with other natural products, exhibits enhanced cytotoxic effects against cancer cells, paving the way for novel therapeutic strategies with potentially reduced side effects and improved efficacy. This guide provides a comprehensive comparison of the synergistic effects of this compound with other compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

A pivotal study investigated the cooperative cytotoxic effects of this compound and another coumarin, Bergamottin, on human neuroblastoma SH-SY5Y cells. The findings revealed a significant synergistic interaction, suggesting that the combination of these two compounds is more effective at inhibiting cancer cell proliferation than either compound alone.[1][2]

Comparative Analysis of Cytotoxicity

The individual and combined cytotoxic activities of this compound and Bergamottin were evaluated using the MTT assay, a colorimetric assay for assessing cell metabolic activity. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound individually and in combination.

Compound/CombinationCell LineIC50 (µM) at 72h
This compoundSH-SY5Y46.9 ± 5.47[1]
BergamottinSH-SY5Y36.8 ± 3.8[1]
Combination SH-SY5Y Synergistic Effect Observed

Table 1: Comparative IC50 values of this compound and Bergamottin, individually and in combination, on the SH-SY5Y human neuroblastoma cell line.

The study demonstrated that the combination of this compound and Bergamottin resulted in a synergistic anti-proliferative effect on SH-SY5Y cells.[1][2] The highest synergy was observed at a concentration ratio similar to that found naturally in Bergamot essential oil, underscoring the potential of this natural combination.[1][2]

Mechanism of Synergistic Action

The synergistic cytotoxicity of the combined treatment is attributed to the induction of apoptosis, or programmed cell death. Experimental evidence indicates that the combination of this compound and Bergamottin leads to an increase in reactive oxygen species (ROS) and impairs the mitochondrial membrane potential, key events in the apoptotic cascade.[1][2] Furthermore, the combination modulates the expression of apoptosis-related factors at both the gene and protein levels.[1][2]

Synergy_Mechanism cluster_compounds Combination Treatment cluster_cellular_effects Cellular Effects cluster_outcome Outcome 7-G-5-MC 7-Geranyloxy-5- methoxycoumarin ROS ↑ Reactive Oxygen Species (ROS) 7-G-5-MC->ROS Bergamottin Bergamottin Bergamottin->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Apoptosis_Factors Modulation of Apoptosis Factors MMP->Apoptosis_Factors Apoptosis Induction of Apoptosis Apoptosis_Factors->Apoptosis Cell_Death Synergistic Cancer Cell Death Apoptosis->Cell_Death

Mechanism of Synergistic Cytotoxicity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound, Bergamottin, or a combination of both for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 values.

MTT_Workflow A Seed SH-SY5Y cells in 96-well plate B Treat with compounds (72 hours) A->B C Add MTT solution (4 hours) B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate cell viability and IC50 values E->F

MTT Assay Experimental Workflow.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat SH-SY5Y cells with the compounds of interest for the desired time points (e.g., 24 and 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Apoptosis_Assay_Workflow A Treat SH-SY5Y cells with compounds B Harvest and wash cells A->B C Stain with Annexin V-FITC and Propidium Iodide B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E F Quantify apoptotic cell populations E->F

References

A Comparative Analysis of 7-Geranyloxy-5-methoxycoumarin and Other Coumarins in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anticancer potential of 7-Geranyloxy-5-methoxycoumarin versus traditional anticoagulant coumarins, supported by experimental data and mechanistic insights.

In the landscape of cancer therapeutics, the diverse class of coumarin (B35378) compounds has garnered significant attention. While some coumarins are well-established as anticoagulants, emerging evidence highlights their potential as anticancer agents. This guide provides a comparative analysis of a naturally derived coumarin, this compound, against the widely used anticoagulant coumarins—warfarin (B611796), acenocoumarol (B605123), and phenprocoumon (B610086)—in the context of cancer therapy. We delve into their mechanisms of action, cytotoxic profiles, and the signaling pathways they modulate, presenting a comprehensive resource for the scientific community.

Cytotoxicity Profile: A Quantitative Comparison

The in vitro cytotoxicity of these coumarin derivatives against various cancer cell lines reveals significant differences in their anticancer potency. This compound has demonstrated notable activity against colon, neuroblastoma, and breast cancer cells. In contrast, the anticoagulant coumarins, while showing some anticancer effects, generally exhibit lower cytotoxicity. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below.

Coumarin DerivativeCancer Cell LineIC50 (µM)Reference
This compound SW480 (Colon)>25 (67% inhibition at 25 µM)[1]
SH-SY5Y (Neuroblastoma)46.9[2]
MCF-7 (Breast)204.69 µg/mL (~623 µM)[3]
Warfarin General (VKORC1 expressing cells)~0.0006 (nanomolar range)[4]
Acenocoumarol A549 (Lung)50[5][6]
B16F10 (Melanoma)>40 (no toxicity up to 40 µM)[7]
Phenprocoumon -Data not available-

Mechanisms of Action: Divergent Pathways in Cancer Cells

The anticancer mechanisms of this compound and the anticoagulant coumarins diverge significantly, reflecting their different primary biological targets.

This compound: Inducer of Apoptosis and Cell Cycle Arrest

This compound primarily exerts its anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle. In human colon cancer (SW480) cells, it triggers apoptosis through the activation of the tumor suppressor protein p53 and caspases 8 and 3.[1] This leads to the regulation of the Bcl-2 family of proteins, which are crucial controllers of the apoptotic process, and the inhibition of the p38 MAPK signaling pathway.[1] Furthermore, this compound has been shown to arrest the cell cycle at the G0/G1 phase, preventing cancer cells from progressing to the DNA synthesis (S) phase.[1]

G Coumarin This compound p53 p53 Activation Coumarin->p53 Caspase8 Caspase-8 Activation Coumarin->Caspase8 Bcl2 Bcl-2 Regulation Coumarin->Bcl2 p38 p38 MAPK Inhibition Coumarin->p38 CellCycleArrest G0/G1 Cell Cycle Arrest Coumarin->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase3->Apoptosis Bcl2->Apoptosis p38->Apoptosis

Anticoagulant Coumarins: Targeting Novel Cancer Pathways

The anticancer activities of warfarin and acenocoumarol appear to be linked to pathways distinct from their well-understood anticoagulant effects.

Warfarin , in addition to its role in inhibiting Vitamin K epoxide reductase (VKOR), has been shown to induce a form of iron-dependent cell death called ferroptosis in cancer cells by inhibiting VKORC1L1.[8] This suggests a novel therapeutic avenue for cancers with high VKORC1L1 expression. Furthermore, warfarin can block the GAS6-AXL signaling pathway, which is involved in tumorigenesis and immune evasion, thereby potentially enhancing antitumor immunity.[9][10][11]

G Warfarin Warfarin VKORC1L1 VKORC1L1 Inhibition Warfarin->VKORC1L1 GAS6_AXL GAS6-AXL Pathway Inhibition Warfarin->GAS6_AXL Ferroptosis Ferroptosis VKORC1L1->Ferroptosis AntitumorImmunity Enhanced Antitumor Immunity GAS6_AXL->AntitumorImmunity

Acenocoumarol has been found to downregulate the expression of KRAS and ERK2, key components of the EGFR signaling pathway, in non-small cell lung cancer (A549) cells.[5][6] This suggests that acenocoumarol may interfere with cancer cell proliferation and survival by disrupting this critical signaling cascade.

G Acenocoumarol Acenocoumarol KRAS KRAS Expression Acenocoumarol->KRAS ERK2 ERK2 Expression Acenocoumarol->ERK2 EGFR_pathway EGFR Signaling Pathway EGFR_pathway->KRAS KRAS->ERK2 Proliferation Cell Proliferation & Survival ERK2->Proliferation

The direct anticancer activities of phenprocoumon are not well-documented in the scientific literature, with its primary focus remaining on its anticoagulant properties.

Experimental Protocols

The following are generalized protocols for the key experimental assays used to evaluate the anticancer properties of these coumarins.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

G Start Seed cells in 96-well plate Treat Treat with coumarin derivatives Start->Treat Incubate1 Incubate for 24-72h Treat->Incubate1 Add_MTT Add MTT reagent Incubate1->Add_MTT Incubate2 Incubate for 4h Add_MTT->Incubate2 Add_Solvent Add solubilization solvent Incubate2->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the coumarin derivatives for 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

G Start Harvest and wash treated cells Resuspend Resuspend in Annexin V binding buffer Start->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

  • Cell Preparation: Harvest cells after treatment with coumarin derivatives and wash them with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

G Start Harvest and fix cells in ethanol Wash Wash with PBS Start->Wash Treat_RNase Treat with RNase A Wash->Treat_RNase Stain Stain with Propidium Iodide Treat_RNase->Stain Analyze Analyze by flow cytometry Stain->Analyze

  • Cell Fixation: Harvest treated cells and fix them in cold 70% ethanol.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.

  • Staining: Stain the cells with a solution containing Propidium Iodide (PI).

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This comparative guide highlights the distinct anticancer profiles of this compound and the anticoagulant coumarins. This compound emerges as a promising cytotoxic agent that induces apoptosis and cell cycle arrest through established cancer-related pathways. In contrast, the anticancer effects of warfarin and acenocoumarol, while less potent in terms of direct cytotoxicity, involve novel mechanisms such as the induction of ferroptosis and the modulation of key signaling cascades like EGFR. The lack of extensive data on the direct anticancer effects of phenprocoumon underscores the need for further investigation. This guide provides a foundational resource for researchers to explore the therapeutic potential of these diverse coumarin compounds in oncology. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and to identify patient populations that may benefit from these different coumarin-based therapeutic strategies.

References

A Comparative Analysis of the Anti-inflammatory Properties of 7-Geranyloxy-5-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inflammation is a complex biological response implicated in a myriad of acute and chronic diseases. The quest for novel and effective anti-inflammatory agents has led to the exploration of natural compounds, including coumarins, a class of secondary metabolites widely distributed in plants. This guide provides a comparative validation of the anti-inflammatory properties of 7-Geranyloxy-5-methoxycoumarin (GMCM), a naturally occurring coumarin (B35378), against other well-established anti-inflammatory coumarins: esculetin, fraxetin, and daphnetin (B354214).

Executive Summary

While preliminary studies suggest potential anti-inflammatory effects of this compound, a thorough review of existing literature reveals a notable absence of specific quantitative data on its inhibitory activity against key inflammatory mediators. In contrast, substantial experimental data is available for other coumarins like esculetin, fraxetin, and daphnetin, demonstrating their potent anti-inflammatory actions. This guide synthesizes the available data to provide a comparative framework, highlighting the need for further quantitative studies on GMCM to fully elucidate its therapeutic potential.

Comparative Anti-inflammatory Activity

The anti-inflammatory efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50) against specific pro-inflammatory enzymes and cytokines. A lower IC50 value indicates greater potency. The following table summarizes the available quantitative data for the selected coumarins. A significant data gap exists for this compound, for which specific IC50 values related to key anti-inflammatory targets have not been prominently reported in the reviewed literature.

CompoundTargetIC50 Value (µM)Reference
This compound (GMCM) COX-2Data Not Available
Nitric Oxide (NO)Data Not Available
TNF-αData Not Available
IL-6Data Not Available
7-Methoxycoumarin (B196161) COX-217.26[1]
IL-1β110.96[1]
TNF-α34.32[1]
Esculetin Mitochondrial ROS Generation0.57[2][3]
5-LipoxygenaseData Not Available
Fraxetin Leukotriene B4 (LTB4) & Thromboxane B2 (TXB2)1 - 75
Daphnetin Leukotriene B4 (LTB4) & Thromboxane B2 (TXB2)1 - 75

Experimental Protocols

Standard in vitro assays are crucial for evaluating and comparing the anti-inflammatory properties of chemical compounds. Below are detailed methodologies for key experiments relevant to this comparison.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a heme cofactor solution, and a solution of the substrate (arachidonic acid). Test compounds are dissolved in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well. Then, add various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. A vehicle control (solvent only) is also included.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Detection: The production of prostaglandin (B15479496) E2 (PGE2), a product of the COX-2 reaction, is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide (NO) Production Assay in Macrophages

Objective: To assess the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Seed the macrophages into a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A control group without LPS stimulation is also included.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent system. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO production inhibition is calculated for each concentration of the test compound compared to the LPS-stimulated control. The IC50 value is then determined.

Cytokine (TNF-α and IL-6) Inhibition Assay

Objective: To measure the effect of a compound on the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in stimulated immune cells.

Methodology:

  • Cell Culture and Seeding: Similar to the NO production assay, use an appropriate cell line (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells).

  • Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound, followed by stimulation with an inflammatory agent like LPS.

  • Incubation: Incubate the cells for a period that allows for optimal cytokine production (e.g., 6-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are measured using specific ELISA kits for each cytokine.

  • Data Analysis: The percentage of inhibition of each cytokine is calculated for each concentration of the test compound relative to the stimulated control. The IC50 values are then determined.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through their interaction with key intracellular signaling pathways that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., from Toll-like receptors or cytokine receptors), a cascade of phosphorylation events leads to the degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB Degradation IkB Degradation IkB->IkB Degradation leads to NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes induces

Caption: The NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated by phosphorylation. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of various transcription factors, including AP-1, which, in turn, regulate the expression of inflammatory genes.

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Nucleus Nucleus Transcription_Factors->Nucleus translocates to Inflammatory_Response Inflammatory Gene Expression Nucleus->Inflammatory_Response regulates

Caption: The MAPK signaling pathway in inflammation.

Experimental Workflow for Anti-inflammatory Drug Screening

The process of identifying and validating a potential anti-inflammatory compound involves a structured workflow, from initial screening to more detailed mechanistic studies.

Experimental_Workflow Start Compound Library (e.g., Natural Products) Primary_Screening Primary Screening (e.g., Cell Viability, NO Production) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (COX-2, Cytokine Inhibition) Hit_Identification->Secondary_Assays Active Compounds Inactive Compounds Inactive Compounds Hit_Identification->Inactive Compounds Inactive Compounds Mechanism_Studies Mechanism of Action Studies (Signaling Pathway Analysis) Secondary_Assays->Mechanism_Studies Lead_Compound Lead Compound Mechanism_Studies->Lead_Compound

Caption: A typical workflow for screening anti-inflammatory compounds.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory potential of several coumarin derivatives, with esculetin, fraxetin, and daphnetin demonstrating significant inhibitory effects on key inflammatory pathways and mediators. While this compound is structurally related and has shown promise in preliminary studies, the current lack of robust quantitative data on its anti-inflammatory activity presents a significant knowledge gap.

To validate the anti-inflammatory properties of this compound and accurately compare its efficacy to other coumarins, further research is imperative. Future studies should focus on:

  • Quantitative in vitro assays: Determining the IC50 values of GMCM against COX-2, iNOS, TNF-α, and IL-6.

  • Mechanism of action studies: Investigating the effects of GMCM on the NF-κB and MAPK signaling pathways.

  • In vivo studies: Evaluating the anti-inflammatory effects of GMCM in animal models of inflammation.

By addressing these research questions, the scientific community can gain a comprehensive understanding of the anti-inflammatory potential of this compound and its viability as a lead compound for the development of novel anti-inflammatory therapeutics.

References

comparative analysis of extraction methods for 7-Geranyloxy-5-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of extraction methodologies for 7-Geranyloxy-5-methoxycoumarin is essential for researchers and professionals in drug development to optimize isolation protocols, enhance yield, and ensure the purity of the final compound. This guide provides an objective comparison of various extraction techniques, supported by experimental data from related studies on coumarin (B35378) extraction.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method for this compound, a naturally occurring coumarin found in citrus essential oils, is critical for achieving high efficiency and purity.[1] This analysis focuses on a comparison between conventional and modern extraction techniques.

Conventional Methods:

  • Maceration: This technique involves soaking the plant material in a solvent for an extended period. While simple and requiring minimal specialized equipment, it often results in lower yields and longer extraction times.[2]

  • Soxhlet Extraction: A classical method that uses a continuous reflux of a solvent to extract compounds. It is more efficient than simple maceration but can be time-consuming and may lead to the degradation of thermolabile compounds.[3]

Modern Methods:

  • Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process. UAE is known for its reduced extraction time and solvent consumption.[4][5]

  • Supercritical Fluid Extraction (SFE): This "green" technique employs a supercritical fluid, typically CO2, as the extraction solvent. SFE is highly selective and provides high-purity extracts without residual organic solvents.[3]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process. It is recognized for its high efficiency and reduced solvent usage.[6][7]

  • Natural Deep Eutectic Solvents (NADES) Extraction: An innovative and environmentally friendly approach that uses a mixture of natural compounds to form a eutectic solvent. NADES have shown promise in extracting coumarins from citrus peels.[8]

Quantitative Data Summary

Extraction MethodTypical SolventExtraction TimeYield of Coumarins (relative)Purity of ExtractKey AdvantagesKey Disadvantages
Maceration Ethanol (B145695)24 - 72 hoursModerateLow to ModerateSimple, low costTime-consuming, lower efficiency
Soxhlet Extraction Hexane, Ethanol6 - 24 hoursHighModerateHigh extraction efficiencyLong duration, potential thermal degradation
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol15 - 60 minutesHighModerate to HighFast, efficient, reduced solvent useRequires specialized equipment
Supercritical Fluid Extraction (SFE) Supercritical CO21 - 4 hoursModerate to HighVery HighHigh selectivity, solvent-free productHigh initial equipment cost
Microwave-Assisted Extraction (MAE) Ethanol, Chloroform10 - 30 minutesVery HighModerate to HighVery fast, highly efficientPotential for localized overheating
NADES Extraction Choline chloride-based solvents1 - 2 hoursModerateHighGreen solvent, good for polar compoundsHigher viscosity, potential for co-extraction

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the key extraction methods discussed.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Coumarins
  • Sample Preparation: The plant material (e.g., dried citrus peel) is ground into a fine powder.

  • Extraction: A known quantity of the powdered material (e.g., 1 gram) is suspended in a suitable solvent (e.g., 20 mL of 80% ethanol).

  • Sonication: The suspension is placed in an ultrasonic bath and sonicated for a specified period (e.g., 30 minutes) at a controlled temperature.

  • Separation: The extract is separated from the solid residue by centrifugation or filtration.

  • Analysis: The concentration of this compound in the extract is determined using High-Performance Liquid Chromatography (HPLC).[2]

Protocol 2: Supercritical Fluid Extraction (SFE) of Coumarins
  • Sample Preparation: The dried and ground plant material is placed in the extraction vessel of the SFE system.

  • Extraction Conditions: Supercritical CO2 is pumped through the vessel at a specific temperature and pressure (e.g., 40°C and 200 bar). A co-solvent such as ethanol may be added to modify the polarity of the fluid.

  • Fraction Collection: The extracted components are separated from the supercritical fluid by depressurization in a collection vessel.

  • Analysis: The collected extract is dissolved in a suitable solvent and analyzed by HPLC to quantify the this compound content.[3]

Protocol 3: Maceration for Coumarin Extraction
  • Sample Preparation: The air-dried plant material is coarsely powdered.

  • Extraction: The powdered material is placed in a closed container with a suitable solvent (e.g., 96% ethanol) at a specific solid-to-solvent ratio.

  • Incubation: The mixture is allowed to stand at room temperature for an extended period (e.g., 3-7 days) with occasional agitation.

  • Filtration: The mixture is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.

  • Analysis: The extract is reconstituted in a suitable solvent for HPLC analysis.[2][3]

Visualizing Extraction Workflows

The following diagrams illustrate the logical workflows of the described extraction methods.

ExtractionWorkflow cluster_conventional Conventional Methods cluster_modern Modern Methods Maceration Maceration (Soaking in Solvent) CrudeExtract Crude Extract Maceration->CrudeExtract Soxhlet Soxhlet Extraction (Continuous Reflux) Soxhlet->CrudeExtract UAE Ultrasound-Assisted Extraction (UAE) UAE->CrudeExtract SFE Supercritical Fluid Extraction (SFE) SFE->CrudeExtract MAE Microwave-Assisted Extraction (MAE) MAE->CrudeExtract NADES NADES Extraction NADES->CrudeExtract PlantMaterial Plant Material (e.g., Citrus Peel) PlantMaterial->Maceration PlantMaterial->Soxhlet PlantMaterial->UAE PlantMaterial->SFE PlantMaterial->MAE PlantMaterial->NADES PurifiedCompound Purified 7-Geranyloxy-5- methoxycoumarin CrudeExtract->PurifiedCompound Purification (e.g., Chromatography) ComparativeParameters cluster_inputs Input Parameters cluster_outputs Performance Metrics Method Extraction Method Yield Yield Method->Yield Purity Purity Method->Purity Cost Cost Method->Cost EnvironmentalImpact Environmental Impact Method->EnvironmentalImpact Solvent Solvent Type Solvent->Yield Solvent->Purity Solvent->Cost Solvent->EnvironmentalImpact Time Extraction Time Time->Yield Time->Cost Temperature Temperature Temperature->Yield Temperature->Purity

References

A Comparative Analysis of the Cytotoxic Effects of 5-geranyloxy-7-methoxycoumarin and Psoralen Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, natural compounds are a vital source of novel therapeutic agents. This guide provides a comparative overview of the cytotoxic effects of two such compounds: 5-geranyloxy-7-methoxycoumarin and 5-geranyloxypsoralen. While substantial data exists for the former, a notable scarcity of specific cytotoxic data for the latter necessitates a broader comparison with psoralen (B192213) derivatives.

Quantitative Cytotoxicity Data

The cytotoxic potential of 5-geranyloxy-7-methoxycoumarin has been evaluated against several cancer cell lines. The following table summarizes the key quantitative data available.

CompoundCell LineAssayConcentrationEffect
5-geranyloxy-7-methoxycoumarinHuman colon cancer (SW-480)Cell Proliferation25 µM67% inhibition[1]
5-geranyloxy-7-methoxycoumarinHuman neuroblastoma (SH-SY5Y)MTT Assay72 hoursIC₅₀: 46.9 ± 5.47 µM[2]

Note: Extensive searches for specific cytotoxic data (e.g., IC₅₀ values) for 5-geranyloxypsoralen on cancer cell lines were unsuccessful. Research on psoralen derivatives often focuses on their photoactivated cytotoxicity.[3][4][5][6] One study noted that 5-geranyloxypsoralen, also known as bergamottin, photosensitizes mammalian cells in tissue culture, but did not provide specific IC₅₀ values for its intrinsic cytotoxicity.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Cancer cells (e.g., SH-SY5Y) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 5-geranyloxy-7-methoxycoumarin) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The results are expressed as a percentage of the control (untreated cells) and used to calculate the IC₅₀ value.

Apoptosis Analysis (Annexin V Staining)

Annexin V is a cellular protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Cell Treatment: Cells are treated with the compound of interest for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Signaling Pathways of Cytotoxicity

5-geranyloxy-7-methoxycoumarin

Studies have elucidated the apoptotic signaling pathway induced by 5-geranyloxy-7-methoxycoumarin in cancer cells. The mechanism involves the activation of key tumor suppressor proteins and caspases, leading to programmed cell death.

The compound has been shown to induce apoptosis in human colon cancer (SW-480) cells by arresting the cell cycle at the G0/G1 phase.[1] This is associated with the activation of the tumor suppressor gene p53 and caspases 8 and 3.[1] Furthermore, it regulates the Bcl-2 family of proteins and inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[1] In neuroblastoma cells (SH-SY5Y), it has been observed to increase the production of reactive oxygen species (ROS) and impair the mitochondrial membrane potential.[8]

G cluster_0 5-geranyloxy-7-methoxycoumarin cluster_1 Cellular Response cluster_2 Apoptotic Cascade 5G7M 5-geranyloxy-7-methoxycoumarin ROS ↑ Reactive Oxygen Species (ROS) 5G7M->ROS MMP ↓ Mitochondrial Membrane Potential 5G7M->MMP p53 ↑ p53 Activation 5G7M->p53 p38 ↓ p38 MAPK Phosphorylation 5G7M->p38 ROS->MMP Caspase8 ↑ Caspase-8 Activation p53->Caspase8 Bcl2 Bcl-2 Regulation p53->Bcl2 Caspase3 ↑ Caspase-3 Activation Caspase8->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by 5-geranyloxy-7-methoxycoumarin.

5-geranyloxypsoralen and Psoralen Derivatives

Psoralens are a class of naturally occurring compounds known for their photoactive properties. When activated by ultraviolet A (UVA) radiation, psoralens can intercalate into DNA and form covalent adducts, leading to cell cycle arrest and apoptosis.[3][6] This phototoxicity is the basis for their clinical use in PUVA (Psoralen + UVA) therapy for skin conditions like psoriasis and vitiligo.

The cytotoxic mechanism of psoralen derivatives in the absence of photoactivation ("dark cytotoxicity") is less understood. Some studies suggest that certain psoralen derivatives can exhibit cytotoxic effects against cancer cells without light activation, potentially through mechanisms that are independent of DNA intercalation.[5] However, specific signaling pathways for the dark cytotoxicity of 5-geranyloxypsoralen are not well-documented in the available literature.

G cluster_0 Psoralen Derivative cluster_1 Photoactivation cluster_2 Cellular Targets Psoralen Psoralen Derivative UVA UVA Light Psoralen->UVA Activated_Psoralen Activated Psoralen UVA->Activated_Psoralen DNA DNA Intercalation & Adduct Formation Activated_Psoralen->DNA Apoptosis Apoptosis DNA->Apoptosis

Caption: General mechanism of photoactivated cytotoxicity of psoralens.

Conclusion

5-geranyloxy-7-methoxycoumarin demonstrates clear cytotoxic and pro-apoptotic effects on colon and neuroblastoma cancer cell lines through well-defined signaling pathways. In contrast, while the broader class of psoralens is known for potent photoactivated cytotoxicity, there is a significant lack of specific data on the intrinsic cytotoxic effects and mechanisms of 5-geranyloxypsoralen. This knowledge gap highlights an area for future research to fully understand the therapeutic potential of this compound in oncology. Further investigation into the "dark cytotoxicity" of 5-geranyloxypsoralen is warranted to enable a direct and comprehensive comparison with its coumarin (B35378) analogue.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 7-Geranyloxy-5-methoxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 7-Geranyloxy-5-methoxycoumarin and its analogs reveals a fascinating interplay between chemical structure and biological function. These compounds, belonging to the coumarin (B35378) class of natural products, have garnered significant attention from researchers in drug discovery for their diverse pharmacological properties, including anticancer, antioxidant, and antibacterial activities. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

The core structure, a coumarin nucleus substituted with a geranyloxy group at the 7-position and a methoxy (B1213986) group at the 5-position, serves as a versatile scaffold for chemical modification. The structure-activity relationship (SAR) of these derivatives hinges on the nature and position of various substituents, influencing their potency and selectivity across different biological targets.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the biological activities of this compound and its key derivatives are summarized below. The data highlights the impact of structural modifications on their cytotoxic, antioxidant, and antibacterial efficacy.

Table 1: Cytotoxic Activity of this compound and Related Compounds against Cancer Cell Lines
CompoundDerivative/AnalogCancer Cell LineIC₅₀ (µg/mL)Reference
1 5-Geranyloxy-7-methoxycoumarinSW-480 (Colon)~8.2 (25 µM)[1]
2 5-Geranyloxy-7-methoxycoumarinMCF-7 (Breast)204.69 ± 22.91[2]
3 5-GeranyloxypsoralenMCF-7 (Breast)138.51 ± 14.44[2]
4 8-GeranyloxypsoralenMCF-7 (Breast)478.15 ± 34.85[2]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data suggests that the presence and position of the geranyloxy group, as well as the overall ring structure (coumarin vs. psoralen), significantly influence the cytotoxic potential. For instance, 5-geranyloxypsoralen (Compound 3) exhibited greater potency against MCF-7 cells compared to 5-Geranyloxy-7-methoxycoumarin (Compound 2), indicating that the furan (B31954) ring fusion in psoralens may enhance anticancer activity[2].

Table 2: Antibacterial Activity of this compound Derivatives
CompoundDerivativeBacterial StrainMIC (mM)Reference
5 5,7-dihydroxy-4-trifluoromethylcoumarinBacillus cereus1.5[3]
6 5,7-dihydroxy-4-trifluoromethylcoumarinMicrococcus luteus1.5[3]
7 5,7-dihydroxy-4-trifluoromethylcoumarinListeria monocytogenes1.5[3]
8 5,7-dihydroxy-4-trifluoromethylcoumarinStaphylococcus aureus1.5[3]
9 7-hydroxy-4-trifluoromethylcoumarinEnterococcus faecium1.7[3]
10 DicoumarolListeria monocytogenes1.2[3]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Studies on related coumarin derivatives highlight that substituents like trifluoromethyl and hydroxyl groups can confer significant antibacterial activity[3]. The free 7-hydroxy group and the side chain length at the C5-position have been identified as crucial for antibacterial efficacy[4].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment[5].

  • Compound Treatment: Treat the cells with various concentrations of the coumarin derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours)[6].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[5].

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals. Shake the plate for 10 minutes[5].

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader[5]. The cell viability is calculated as a percentage of the control (untreated cells).

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of compounds.

  • Reagent Preparation: Prepare a 0.1 mM or 0.2 mM solution of DPPH in methanol[7]. Prepare stock solutions of the coumarin derivatives in a suitable solvent like methanol (B129727) or ethanol[7].

  • Reaction Mixture: Add 1.0 mL of the DPPH solution to 1.0 mL of the coumarin solution at various concentrations[7]. A control sample contains DPPH solution and the solvent[7].

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes[7].

  • Absorbance Measurement: Measure the absorbance at 517 nm[8].

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals[7].

Broth Microdilution Method for Antibacterial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[9].

  • Serial Dilution: Perform a two-fold serial dilution of the coumarin derivatives in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate[9].

  • Inoculation: Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL[9].

  • Controls: Include a positive control (broth and bacteria, no compound) and a negative control (broth only)[9].

  • Incubation: Incubate the plates at 37°C for 18-24 hours[9].

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed[10].

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were created using Graphviz to illustrate key pathways and workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Evaluation cluster_sar Data Analysis synthesis Synthesis of This compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity antioxidant Antioxidant Assay (DPPH) characterization->antioxidant antibacterial Antibacterial Assay (Broth Microdilution) characterization->antibacterial sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis antioxidant->sar_analysis antibacterial->sar_analysis

Caption: Experimental workflow for SAR studies of coumarin derivatives.

apoptosis_pathway cluster_cell Cancer Cell coumarin This compound Derivatives ros ↑ Reactive Oxygen Species (ROS) coumarin->ros p53 ↑ p53 Activation coumarin->p53 mapk ↓ p38 MAPK Phosphorylation coumarin->mapk ros->p53 bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->bcl2 bax ↑ Bax (Pro-apoptotic) p53->bax mito Mitochondrial Dysfunction bcl2->mito bax->mito caspases Caspase Activation (e.g., Caspase-3, -8) mito->caspases apoptosis Apoptosis (Cell Death) caspases->apoptosis

Caption: Apoptosis induction pathway by this compound derivatives.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.